molecular formula C22H26Cl2N6O4S B3179278 CZC-54252 hydrochloride CAS No. 1784253-05-9

CZC-54252 hydrochloride

Cat. No.: B3179278
CAS No.: 1784253-05-9
M. Wt: 541.4
InChI Key: KWCBHUPLQMUKAF-UHFFFAOYSA-N
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Description

CZC-54252 hydrochloride is a useful research compound. Its molecular formula is C22H26Cl2N6O4S and its molecular weight is 541.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCBHUPLQMUKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Potent and Selective LRRK2 Inhibitor: A Technical Guide to CZC-54252 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of CZC-54252 hydrochloride, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neurodegenerative disease, particularly Parkinson's disease, and kinase inhibitor research.

Core Mechanism of Action: Potent and Selective LRRK2 Inhibition

This compound is a small molecule inhibitor that targets the kinase activity of LRRK2.[1][2][3][4][5][6] Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease.[1] These mutations lead to aberrant kinase activity, contributing to neuronal damage and the pathological hallmarks of the disease.

The primary mechanism of action of CZC-54252 is its direct inhibition of the LRRK2 enzyme, thereby blocking the downstream signaling pathways that contribute to neurodegeneration.[1] This inhibition has been demonstrated to be highly potent against both the wild-type (WT) and the pathogenic G2019S mutant form of LRRK2.[2][3][4]

Quantitative Efficacy and Potency

The inhibitory activity of CZC-54252 has been quantified through rigorous in vitro assays. The following table summarizes the key potency and efficacy data.

ParameterTargetValueReference
IC50 Wild-type LRRK21.28 nM[2][3][4]
IC50 G2019S mutant LRRK21.85 nM[2][3][4]
EC50 Attenuation of G2019S LRRK2-induced neuronal injury~1 nM[2]

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 denotes higher potency. EC50 (Half-maximal effective concentration) values represent the concentration required to elicit a 50% reversal of a cellular phenotype, in this case, neuronal injury.

Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity. To assess this, CZC-54252 was profiled against a panel of 184 different protein kinases. The results demonstrated a high degree of selectivity for LRRK2. While it potently inhibited LRRK2, it only showed significant inhibition of ten other human or mouse kinases at the tested concentrations.[1] This selectivity is crucial for minimizing off-target effects and potential toxicity.

Signaling Pathway and Neuroprotective Effects

The pathogenic activity of mutant LRRK2 is linked to a cascade of cellular events that ultimately lead to neuronal dysfunction and death. By inhibiting LRRK2 kinase activity, CZC-54252 effectively intervenes in this pathological process, leading to neuroprotective effects.

LRRK2_Inhibition_Pathway cluster_0 Pathogenic LRRK2 Signaling cluster_1 Therapeutic Intervention Mutant_LRRK2 Mutant LRRK2 (e.g., G2019S) Increased_Kinase_Activity Increased Kinase Activity Mutant_LRRK2->Increased_Kinase_Activity causes Downstream_Events Pathological Downstream Signaling Increased_Kinase_Activity->Downstream_Events activates Neuronal_Injury Neuronal Injury & Degeneration Downstream_Events->Neuronal_Injury leads to CZC_54252 CZC-54252 Hydrochloride Inhibition Inhibition of Kinase Activity CZC_54252->Inhibition Inhibition->Increased_Kinase_Activity blocks Neuroprotection Neuroprotection Inhibition->Neuroprotection results in

Figure 1: Mechanism of action of this compound in blocking pathogenic LRRK2 signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of CZC-54252.

LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay was utilized to determine the IC50 values of CZC-54252 against both wild-type and G2019S mutant LRRK2.[1]

Objective: To quantify the enzymatic activity of LRRK2 and the inhibitory effect of CZC-54252.

Principle: The assay measures the phosphorylation of a substrate peptide by LRRK2. A europium-labeled anti-phosphoserine antibody binds to the phosphorylated substrate, bringing it in close proximity to a ULight™-labeled peptide. This proximity allows for fluorescence resonance energy transfer (FRET) upon excitation, and the resulting signal is proportional to the kinase activity.

Protocol:

  • Recombinant human wild-type or G2019S LRRK2 enzyme is incubated with the LRRKtide substrate and 100 µM ATP.

  • CZC-54252 is added in a range of concentrations to determine a dose-response curve.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • A detection mixture containing a europium-labeled anti-phospho-LRRKtide antibody and ULight™-streptavidin is added to stop the reaction and initiate the detection process.

  • After an incubation period, the TR-FRET signal is read on a compatible plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

TR_FRET_Workflow Start Start: LRRK2 Kinase Assay Incubation Incubate LRRK2, Substrate, ATP, and CZC-54252 Start->Incubation Detection Add Detection Mixture (Antibody & ULight-Streptavidin) Incubation->Detection Readout Measure TR-FRET Signal Detection->Readout Analysis Calculate IC50 Values Readout->Analysis End End Analysis->End

Figure 2: Workflow for the TR-FRET based LRRK2 kinase activity assay.

Neuronal Injury and Rescue Assay

This cell-based assay was employed to determine the EC50 value of CZC-54252 in a biologically relevant context.[1]

Objective: To assess the ability of CZC-54252 to rescue the neurotoxic effects of mutant LRRK2 expression in primary neurons.

Principle: Overexpression of the G2019S LRRK2 mutant in primary neurons leads to a significant reduction in neurite length and complexity, a cellular phenotype indicative of neuronal injury. The neuroprotective effect of CZC-54252 is quantified by its ability to reverse this phenotype.

Protocol:

  • Primary human cortical neurons are cultured.

  • Neurons are transfected with plasmids encoding for either empty vector, wild-type LRRK2, or G2019S mutant LRRK2, along with a green fluorescent protein (GFP) plasmid for visualization of neuronal morphology.

  • Transfected neurons are treated with either a vehicle control (DMSO) or varying concentrations of CZC-54252.

  • After an incubation period, the neurons are fixed and imaged using fluorescence microscopy.

  • A computerized algorithm is used to quantify the average neurite length and the number of branch points per neuron from the GFP signal.

  • The data is expressed as a percentage of the control (empty vector-transfected) neurons, and EC50 values are calculated from the dose-response curves.

In Vivo Pharmacokinetics

Pharmacokinetic studies have indicated that CZC-54252 exhibits poor brain penetration (~4%).[1] This characteristic has led to its primary use as a tool compound for in vitro studies to validate LRRK2 as a therapeutic target and to investigate the cellular mechanisms of LRRK2-mediated neurodegeneration.

Conclusion

This compound is a highly potent and selective inhibitor of LRRK2 kinase activity. Its ability to effectively inhibit both wild-type and the pathogenic G2019S mutant LRRK2, and subsequently rescue neuronal injury in vitro, underscores the therapeutic potential of targeting this kinase in Parkinson's disease. While its limited brain penetrance restricts its direct in vivo application in its current form, CZC-54252 remains an invaluable research tool for dissecting the intricate signaling pathways governed by LRRK2 and for the development of next-generation, brain-penetrant LRRK2 inhibitors.

References

In-Depth Technical Guide: CZC-54252 Hydrochloride for the Inhibition of LRRK2 G2019S

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective LRRK2 inhibitor, CZC-54252 hydrochloride, with a specific focus on its activity against the pathogenic G2019S mutant of LRRK2, a key target in Parkinson's disease research. This document details the quantitative inhibitory profile of CZC-54252, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

This compound is a highly potent inhibitor of both wild-type LRRK2 and the G2019S mutant. Its inhibitory activity has been characterized in both biochemical and cellular assays, demonstrating low nanomolar efficacy.

Parameter Assay Type Target Value Reference
IC50 Biochemical (TR-FRET)Wild-Type LRRK21.28 nM[1][2][3][4][5][6][7]
IC50 Biochemical (TR-FRET)LRRK2 G2019S1.85 nM[1][2][3][4][5][6][7]
EC50 Cellular (Neuronal Injury)LRRK2 G2019S~1 nM[1][2][4][5]

Experimental Protocols

LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is adapted from a generalized Adapta™ Universal Kinase Assay for LRRK2 G2019S.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against LRRK2 G2019S kinase activity.

Materials:

  • LRRK2 G2019S recombinant enzyme

  • Adapta™ Eu-anti-ADP Antibody

  • Adapta™ ADP Tracer

  • LRRKtide (or other suitable LRRK2 substrate)

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound, serially diluted in DMSO

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for a 12-point curve could be 1 µM.

  • Reaction Mixture Preparation:

    • Prepare a 2X kinase/substrate solution in Kinase Buffer containing the LRRK2 G2019S enzyme and LRRKtide substrate at their optimal concentrations (to be determined empirically, but can start around 2-10 nM for the enzyme and 100-200 nM for the substrate).

    • Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for LRRK2 (approximately 100 µM).[8]

  • Assay Plate Setup:

    • Add 2.5 µL of the serially diluted CZC-54252 or DMSO (as a vehicle control) to the wells of the 384-well plate.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a detection solution containing the Adapta™ Eu-anti-ADP Antibody and Adapta™ ADP Tracer in TR-FRET dilution buffer.

    • Add 5 µL of the detection solution to each well to stop the kinase reaction.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the CZC-54252 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for LRRK2 G2019S-Induced Neuronal Injury

Objective: To determine the in situ efficacy (EC50) of this compound in protecting against LRRK2 G2019S-mediated neuronal toxicity.

Materials:

  • Primary human neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Lentiviral or other expression vector for LRRK2 G2019S, co-expressing a fluorescent marker (e.g., GFP) for visualization.

  • Cell culture medium and supplements

  • This compound, serially diluted in culture medium

  • High-content imaging system

  • Image analysis software

Procedure:

  • Cell Culture and Transfection/Transduction:

    • Culture primary neurons or neuronal cells under standard conditions.

    • Transfect or transduce the cells with the LRRK2 G2019S expression vector. Include a control group with a vector expressing only the fluorescent marker.

  • Compound Treatment:

    • Following transfection/transduction, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period sufficient to observe LRRK2 G2019S-induced toxicity, typically 24-72 hours.

  • Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Acquire images of the fluorescently labeled neurons using a high-content imaging system. Capture multiple fields per well to ensure robust data.

  • Image Analysis:

    • Use image analysis software to quantify neuronal morphology. Key parameters to measure include average neurite length, number of branch points, and cell body area.

    • Neuronal injury can be defined as a significant reduction in neurite length and complexity.

  • Data Analysis:

    • Normalize the neurite length data to the control (fluorescent marker only) group.

    • Plot the normalized neurite length against the logarithm of the CZC-54252 concentration.

    • Fit the data to a dose-response curve to determine the EC50 value for the rescue of the neurotoxic phenotype.

Visualizations

Signaling Pathway of LRRK2 G2019S Inhibition by CZC-54252

LRRK2_Pathway cluster_0 Cellular Environment LRRK2_G2019S LRRK2 (G2019S Mutant) Rab_GTPases Rab GTPases LRRK2_G2019S->Rab_GTPases Hyper-phosphorylation Neuroprotection Neuroprotection CZC54252 CZC-54252 CZC54252->LRRK2_G2019S Inhibits CZC54252->Neuroprotection Promotes Downstream_Effectors Downstream Effectors Rab_GTPases->Downstream_Effectors Altered Signaling Neuronal_Injury Neuronal Injury (e.g., Neurite Retraction) Downstream_Effectors->Neuronal_Injury Leads to

Caption: LRRK2 G2019S signaling and inhibition by CZC-54252.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start prep_compound Prepare Serial Dilution of CZC-54252 start->prep_compound setup_plate Add Reagents and Compound to 384-well Plate prep_compound->setup_plate prep_reagents Prepare Kinase, Substrate, and ATP Solutions prep_reagents->setup_plate incubate_kinase Incubate for Kinase Reaction (60 min) setup_plate->incubate_kinase add_detection Add TR-FRET Detection Reagents incubate_kinase->add_detection incubate_read Incubate for Signal Development (30-60 min) add_detection->incubate_read read_plate Read Plate on TR-FRET Reader incubate_read->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of CZC-54252.

Logical Relationship of LRRK2 G2019S Activity and Inhibition

Logical_Relationship G2019S_Mutation LRRK2 G2019S Mutation Increased_Kinase_Activity Increased Kinase Activity G2019S_Mutation->Increased_Kinase_Activity Pathogenic_Signaling Pathogenic Signaling Increased_Kinase_Activity->Pathogenic_Signaling CZC_Inhibition CZC-54252 Inhibition Increased_Kinase_Activity->CZC_Inhibition Neuronal_Dysfunction Neuronal Dysfunction Pathogenic_Signaling->Neuronal_Dysfunction Normalized_Kinase_Activity Normalized Kinase Activity CZC_Inhibition->Normalized_Kinase_Activity Restored_Signaling Restored Signaling Normalized_Kinase_Activity->Restored_Signaling Neuronal_Protection Neuronal Protection Restored_Signaling->Neuronal_Protection

Caption: Logical flow of LRRK2 G2019S pathology and therapeutic intervention.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Neuroprotective Effects of CZC-54252 Hydrochloride

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain protein that has emerged as a key therapeutic target in neurodegenerative diseases, particularly Parkinson's disease.[1] Genetic mutations in the LRRK2 gene are the most frequent cause of familial Parkinson's disease, and the G2019S mutation, which leads to hyperactivation of its kinase domain, is strongly implicated in the pathogenesis of both familial and sporadic forms of the disease.[1][2][3] This kinase hyperactivation is associated with a cascade of cytotoxic events, including impaired autophagy, mitochondrial dysfunction, and neuroinflammation.[1]

This compound is a potent, selective, and cell-permeable small molecule inhibitor of LRRK2 kinase activity.[3] Developed through chemoproteomics-based strategies, this compound has demonstrated significant neuroprotective properties in preclinical models by directly targeting the pathogenic kinase activity of both wild-type and mutant LRRK2.[2] This technical guide provides a comprehensive overview of the core data, mechanism of action, and experimental methodologies related to the neuroprotective effects of this compound.

Mechanism of Action: LRRK2 Inhibition

CZC-54252 acts as a direct inhibitor of the LRRK2 kinase domain. By binding to the ATP-binding site, it prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. The G2019S mutation, located in the kinase domain, enhances LRRK2's catalytic activity. CZC-54252 effectively normalizes this hyperactivation, thereby mitigating the downstream cellular toxicity that leads to neuronal injury and death.[2] Its high potency and selectivity make it a valuable tool for dissecting the roles of LRRK2 in neuronal function and validating LRRK2 as a viable therapeutic target.[1]

cluster_0 Pathogenic LRRK2 Activity cluster_1 Therapeutic Intervention G2019S_LRRK2 Mutant LRRK2 (e.g., G2019S) Substrates Downstream Substrates G2019S_LRRK2->Substrates Hyperphosphorylation Neuroprotection Neuroprotection (Attenuation of Injury) G2019S_LRRK2->Neuroprotection Toxicity Cellular Toxicity (Neuronal Injury) Substrates->Toxicity CZC54252 CZC-54252 CZC54252->G2019S_LRRK2 Inhibits

Caption: Inhibition of pathogenic LRRK2 kinase activity by CZC-54252.

Data Presentation: Potency and Efficacy

The efficacy of CZC-54252 has been quantified through in vitro kinase assays and cell-based neuroprotection assays. The data highlights its potent inhibition of LRRK2 and its functional effect on neuronal survival.

Table 1: In Vitro Kinase Inhibition Potency of CZC-54252

TargetIC₅₀ (nM)Assay Type
Wild-Type LRRK21.28Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
G2019S Mutant LRRK21.85Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Data sourced from multiple references.[2][4][5][6]

Table 2: Neuroprotective Efficacy of CZC-54252

ModelParameterEC₅₀ (nM)Notes
G2019S LRRK2-induced neuronal injury in primary human neuronsAttenuation of Neurite Length Reduction~1Full reversal of toxic phenotype observed at 1.6 nM
Data sourced from multiple references.[2][3][4][5][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of CZC-54252.

1. LRRK2 Kinase Activity Assay (TR-FRET)

This assay quantitatively measures the kinase activity of LRRK2 by detecting the phosphorylation of a specific substrate.

  • Objective: To determine the IC₅₀ of CZC-54252 against wild-type and G2019S mutant LRRK2.

  • Materials:

    • Recombinant human wild-type or G2019S LRRK2 enzyme.

    • LRRKtide (a synthetic peptide substrate).

    • ATP (at a concentration approximating the Kₘ, e.g., 100 µM).[2]

    • Assay buffer (e.g., HEPES, MgCl₂, BSA).

    • Europium-labeled anti-phospho-LRRKtide antibody.

    • APC-labeled streptavidin.

    • CZC-54252 stock solution (in DMSO).

  • Procedure:

    • Prepare serial dilutions of CZC-54252 in DMSO and then in assay buffer.

    • Add the LRRK2 enzyme, LRRKtide substrate, and CZC-54252 dilutions to a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Europium-labeled antibody and APC-streptavidin) and incubate to allow for binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the ratio of emission at 665 nm and 620 nm.

    • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

2. Neuronal Toxicity and Neuroprotection Assay

This cell-based assay assesses the ability of CZC-54252 to protect neurons from the toxic effects of mutant LRRK2 expression.

  • Objective: To determine the EC₅₀ of CZC-54252 for attenuating G2019S LRRK2-induced neuronal injury.[2]

  • Materials:

    • Primary human cortical neurons.

    • Lentiviral vectors for expressing LRRK2 (Wild-Type, G2019S mutant, or empty vector control) and GFP (for neurite tracing).

    • Neuronal culture medium.

    • CZC-54252 stock solution (in DMSO).

    • High-content imaging system.

  • Procedure:

    • Culture primary human neurons.

    • Transfect neurons with the appropriate LRRK2 and GFP constructs.

    • Following transfection, treat the neurons with varying concentrations of CZC-54252 or a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 72 hours) to allow for gene expression and compound action.

    • Fix the cells with paraformaldehyde and stain if necessary.

    • Acquire images of the GFP-expressing neurons using a high-content imaging system.

    • Use automated image analysis software to measure the total neurite length per neuron.

    • Calculate the neuroprotective effect as the reversal of the neurite length reduction seen in G2019S-expressing neurons.

    • Determine EC₅₀ values from the dose-response curve.

Start Start: Culture Neurons Transfect Transfect with LRRK2 & GFP Constructs Start->Transfect Treat Treat with CZC-54252 (Dose-Response) or Vehicle Transfect->Treat Incubate Incubate for 72h Treat->Incubate Image Fix and Acquire Images (High-Content Imaging) Incubate->Image Analyze Automated Analysis: Measure Neurite Length Image->Analyze End End: Calculate EC₅₀ Analyze->End

Caption: Experimental workflow for assessing neuroprotection in primary neurons.

References

Technical Guide: CZC-54252 Hydrochloride - A Potent and Selective LRRK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical and cellular activity of CZC-54252 hydrochloride, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The data presented herein is intended to support researchers and professionals in the fields of neurodegenerative disease, particularly Parkinson's disease, and kinase inhibitor drug development.

Core Efficacy and Potency Data

This compound has demonstrated high potency in inhibiting both wild-type LRRK2 and its pathogenic G2019S mutant, which is commonly associated with familial and sporadic Parkinson's disease. Furthermore, it has shown efficacy in cellular models of LRRK2-induced neuronal injury.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound are summarized in the table below. These values highlight the compound's sub-nanomolar potency against its target kinase and its effectiveness in a cellular context.

ParameterTarget/AssayValue (nM)
IC50 Wild-Type LRRK21.28[1][2][3][4][5]
IC50 G2019S Mutant LRRK21.85[1][2][3][4][5]
EC50 Attenuation of G2019S LRRK2-induced neuronal injury~1[1][2][3]

Mechanism of Action

This compound functions as a selective inhibitor of the kinase activity of LRRK2.[1][2][3][4][5] Mutations in the LRRK2 gene, particularly the G2019S mutation, can lead to increased kinase activity, which is believed to contribute to the pathogenesis of Parkinson's disease through various downstream cellular pathways. By inhibiting this kinase activity, CZC-54252 can mitigate the toxic effects of LRRK2 hyperactivation.

Experimental Protocols

The following sections detail the methodologies used to determine the IC50 and EC50 values of this compound.

LRRK2 Kinase Activity Assay (IC50 Determination)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the in vitro kinase activity of LRRK2 and the inhibitory potential of compounds like CZC-54252.

Principle: This assay measures the phosphorylation of a specific LRRK2 substrate peptide. A europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently tagged substrate (acceptor) are used. When the substrate is phosphorylated by LRRK2, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur upon excitation. The resulting signal is proportional to the kinase activity.

Materials:

  • Recombinant human wild-type LRRK2 and G2019S LRRK2

  • LRRKtide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (serially diluted)

  • Europium-labeled anti-phospho-LRRKtide antibody

  • Streptavidin-allophycocyanin (SA-APC) or other suitable acceptor

  • Stop solution (e.g., EDTA)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in the kinase buffer.

  • In a 384-well plate, add the LRRK2 enzyme, the LRRKtide substrate, and the diluted CZC-54252 or vehicle control (DMSO).

  • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km for LRRK2 to ensure competitive inhibition can be accurately measured.

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

  • Stop the reaction by adding the stop solution containing EDTA.

  • Add the detection reagents: the europium-labeled antibody and the acceptor fluorophore.

  • Incubate in the dark to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at the donor and acceptor wavelengths.

  • Calculate the ratio of acceptor to donor fluorescence and plot the values against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Neuronal Injury Assay (EC50 Determination)

The neuroprotective effects of CZC-54252 are assessed in primary neurons expressing the pathogenic G2019S LRRK2 mutant. Neurite length and complexity are used as a measure of neuronal health.

Principle: Overexpression of G2019S LRRK2 in neurons leads to neurite shortening and reduced branching, a hallmark of neuronal injury. The ability of CZC-54252 to rescue this phenotype is quantified by measuring changes in neurite morphology.

Materials:

  • Primary cortical or dopaminergic neurons

  • Lentiviral or other expression vectors for G2019S LRRK2 and a fluorescent reporter (e.g., GFP)

  • Neuronal culture medium and supplements

  • This compound (serially diluted)

  • Fixation and staining reagents (e.g., paraformaldehyde, fluorescently labeled phalloidin, or anti-tubulin antibodies)

  • High-content imaging system and analysis software

Procedure:

  • Culture primary neurons on appropriate substrates (e.g., poly-D-lysine coated plates).

  • Transduce the neurons with vectors to express G2019S LRRK2 and a fluorescent marker to visualize neuronal morphology.

  • Treat the transduced neurons with a range of concentrations of this compound or vehicle control.

  • Incubate the cells for a period sufficient to observe neurite outgrowth and the effects of G2019S LRRK2 expression (e.g., 48-72 hours).

  • Fix the cells and stain for neuronal markers if necessary.

  • Acquire images of the neurons using a high-content imaging system.

  • Use automated image analysis software to quantify the total neurite length, number of branches, and other morphological parameters per neuron.

  • Normalize the data to control neurons (expressing a non-toxic protein or treated with vehicle).

  • Plot the normalized neurite length against the logarithm of the CZC-54252 concentration.

  • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve, representing the concentration at which 50% of the maximal rescue of neurite length is achieved.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving LRRK2 and the experimental workflows for determining the potency and efficacy of CZC-54252.

LRRK2_Signaling_Pathway cluster_upstream cluster_core cluster_downstream LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active Kinase) G2019S G2019S Mutation G2019S->LRRK2_active Hyperactivation Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases LRRK2_active->pRab_GTPases CZC54252 CZC-54252 Hydrochloride CZC54252->LRRK2_active Inhibition Vesicular_trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_trafficking Autophagy_dysfunction Autophagy Dysfunction pRab_GTPases->Autophagy_dysfunction Neuronal_injury Neuronal Injury & Degeneration Vesicular_trafficking->Neuronal_injury Autophagy_dysfunction->Neuronal_injury

Caption: LRRK2 signaling pathway and the inhibitory action of CZC-54252.

IC50_Workflow cluster_prep cluster_reaction cluster_detection Reagents Prepare Reagents: - LRRK2 Enzyme - LRRKtide Substrate - ATP - CZC-54252 Dilutions Incubation Incubate Enzyme, Substrate & Inhibitor Reagents->Incubation Start_reaction Add ATP to Initiate Reaction Incubation->Start_reaction Stop_reaction Stop Reaction with EDTA Start_reaction->Stop_reaction Add_detection Add TR-FRET Detection Reagents Stop_reaction->Add_detection Read_plate Read Plate on TR-FRET Reader Add_detection->Read_plate Analyze Calculate IC50 Read_plate->Analyze

Caption: Experimental workflow for IC50 determination of CZC-54252.

EC50_Workflow cluster_culture cluster_treatment cluster_analysis Culture_neurons Culture Primary Neurons Transduce_neurons Transduce with G2019S LRRK2 Vector Culture_neurons->Transduce_neurons Treat_cells Treat with CZC-54252 Concentration Range Transduce_neurons->Treat_cells Incubate_cells Incubate for Phenotype Development Treat_cells->Incubate_cells Fix_stain Fix and Stain Neurons Incubate_cells->Fix_stain Image_acquisition Acquire Images with High-Content System Fix_stain->Image_acquisition Quantify_neurites Quantify Neurite Length & Branching Image_acquisition->Quantify_neurites Analyze_EC50 Calculate EC50 Quantify_neurites->Analyze_EC50

Caption: Experimental workflow for EC50 determination of CZC-54252.

References

CZC-54252 Hydrochloride: A Technical Guide for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The pathogenic G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a compelling therapeutic target. CZC-54252 hydrochloride is a potent and selective, cell-permeant inhibitor of LRRK2 kinase activity. This technical guide provides a comprehensive overview of CZC-54252, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and its impact on LRRK2 signaling pathways. This document is intended to serve as a valuable resource for researchers investigating LRRK2-related neurodegeneration and developing novel therapeutic strategies for Parkinson's disease.

Introduction to this compound

This compound is a small molecule inhibitor targeting the kinase activity of LRRK2.[1][2][3][4][5][6][7] Its development has been a significant step forward in the study of LRRK2's role in PD pathogenesis, providing a powerful chemical tool to probe the downstream consequences of LRRK2 inhibition.[1] Chemically, it is identified as N-{2-[(5-Chloro-2-{[2-methoxy-4-(4-morpholinyl)phenyl]amino}-4-pyrimidinyl)amino]phenyl}methanesulfonamide hydrochloride.[1]

Quantitative Data

The efficacy and selectivity of CZC-54252 have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (nM)Assay Conditions
Wild-Type LRRK21.28Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based kinase activity assay; 100 µM ATP.
G2019S Mutant LRRK21.85Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based kinase activity assay; 100 µM ATP.

Table 2: Cellular Activity

ActivityEC50 (nM)Cellular ModelAssay
Neuroprotection~1Primary human cortical neurons overexpressing G2019S LRRK2Neurite morphology assay

LRRK2 Signaling Pathway and Mechanism of Action of CZC-54252

LRRK2 is a large, multi-domain protein with both kinase and GTPase functions, implicated in a variety of cellular processes.[8] Pathogenic mutations, such as G2019S, enhance its kinase activity, leading to downstream cellular dysfunction. CZC-54252 acts as an ATP-competitive inhibitor of the LRRK2 kinase domain, thereby blocking the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.

The inhibition of LRRK2 by CZC-54252 has been shown to impact several key cellular pathways implicated in Parkinson's disease pathogenesis:

  • Endolysosomal Pathway and Autophagy: LRRK2 is known to regulate vesicular trafficking and lysosomal function. Hyperactive LRRK2 can impair these processes, leading to the accumulation of cellular waste, including aggregated α-synuclein. By inhibiting LRRK2, CZC-54252 may help restore normal lysosomal function and enhance the clearance of pathogenic protein aggregates.

  • Immune Function: LRRK2 is highly expressed in immune cells, including microglia, and has been linked to neuroinflammation, a key feature of Parkinson's disease. Inhibition of LRRK2 with compounds like CZC-54252 may modulate microglial activation and reduce the inflammatory response in the brain.

  • Cytoskeletal Dynamics: LRRK2 can influence the stability of microtubules, which are crucial for neuronal structure and transport. Dysregulation of cytoskeletal dynamics by hyperactive LRRK2 can lead to neurite retraction and neuronal damage. CZC-54252, by inhibiting LRRK2, can protect against this neuronal injury.

Below is a diagram illustrating the LRRK2 signaling pathway and the point of intervention for CZC-54252.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Inhibition by CZC-54252 cluster_2 Downstream Cellular Processes LRRK2 LRRK2 (Wild-Type or G2019S Mutant) pLRRK2 Phosphorylated LRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation ATP ATP Endolysosomal_Dysfunction Endolysosomal Dysfunction & Impaired Autophagy pLRRK2->Endolysosomal_Dysfunction Neuroinflammation Neuroinflammation pLRRK2->Neuroinflammation Cytoskeletal_Instability Cytoskeletal Instability pLRRK2->Cytoskeletal_Instability CZC54252 CZC-54252 hydrochloride CZC54252->LRRK2 Inhibits Neuronal_Injury Neuronal Injury & Death Endolysosomal_Dysfunction->Neuronal_Injury Neuroinflammation->Neuronal_Injury Cytoskeletal_Instability->Neuronal_Injury

Caption: LRRK2 Signaling Pathway and Inhibition by CZC-54252.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CZC-54252.

In Vitro LRRK2 Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of CZC-54252 against LRRK2.

Materials:

  • Recombinant human wild-type LRRK2 and G2019S LRRK2 enzyme

  • LRRKtide (a synthetic peptide substrate)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound

  • DMSO

  • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody and GFP-LRRKtide tracer)

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of CZC-54252 in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase reaction buffer to achieve the final desired concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted CZC-54252 or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the LRRK2 enzyme (wild-type or G2019S mutant) solution to each well.

    • Initiate the kinase reaction by adding 5 µL of a solution containing LRRKtide substrate and ATP (final concentration of 100 µM) to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Stop the reaction by adding 10 µL of the TR-FRET detection solution containing the Tb-anti-pLRRKtide antibody and EDTA.

    • Incubate for 1 hour at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

    • Calculate the TR-FRET ratio (520 nm/495 nm).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Neuroprotection Assay (Neurite Outgrowth)

This protocol details a method to assess the neuroprotective effects of CZC-54252 in primary human neurons expressing the G2019S LRRK2 mutant.

Materials:

  • Primary human cortical neurons

  • Cell culture medium and supplements

  • Lentiviral vectors for expressing G2019S LRRK2 and a fluorescent reporter (e.g., GFP)

  • This compound

  • DMSO

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., MAP2)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system and analysis software

Procedure:

  • Cell Culture and Transduction:

    • Culture primary human cortical neurons according to standard protocols.

    • Transduce the neurons with lentiviral vectors to express G2019S LRRK2 and GFP.

  • Compound Treatment:

    • Two days post-transduction, treat the neurons with a serial dilution of CZC-54252 or DMSO (vehicle control).

  • Fixation and Staining:

    • After 48-72 hours of treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Block non-specific antibody binding with 5% BSA for 1 hour.

    • Incubate with the primary antibody (e.g., anti-MAP2) overnight at 4°C.

    • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use automated image analysis software to quantify neurite length and branching per neuron, using the GFP signal to identify transduced cells.

    • Plot the neurite length against the log of the inhibitor concentration and fit the data to determine the EC50 value for neuroprotection.

Experimental Workflow for LRRK2 Inhibitor Evaluation

The following diagram outlines a typical preclinical workflow for the evaluation of a novel LRRK2 inhibitor like CZC-54252.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET) - Determine IC50 vs. WT & Mutant LRRK2 Selectivity_Profiling Kinase Selectivity Profiling - Screen against a panel of other kinases Biochemical_Assay->Selectivity_Profiling Target_Engagement Cellular Target Engagement Assay - Measure inhibition of LRRK2 autophosphorylation (e.g., Western Blot, ELISA) Selectivity_Profiling->Target_Engagement Phenotypic_Assay Phenotypic Assays - Neurite Outgrowth - Autophagy/Lysosomal Function - Determine EC50 Target_Engagement->Phenotypic_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies - Assess brain penetration and target engagement in animal models Phenotypic_Assay->PK_PD Efficacy_Models Efficacy in Parkinson's Disease Models - e.g., Neurotoxin models (MPTP, 6-OHDA) - Genetic models (LRRK2 mutant mice) PK_PD->Efficacy_Models Toxicity_Studies Preliminary Toxicity Studies Efficacy_Models->Toxicity_Studies

Caption: Preclinical Evaluation Workflow for LRRK2 Inhibitors.

Conclusion

This compound is a valuable research tool for the investigation of LRRK2's role in Parkinson's disease. Its high potency and selectivity allow for the precise interrogation of LRRK2-mediated signaling pathways and their contribution to neurodegeneration. The experimental protocols and workflow detailed in this guide provide a framework for the comprehensive evaluation of CZC-54252 and other novel LRRK2 inhibitors, with the ultimate goal of advancing the development of disease-modifying therapies for Parkinson's disease.

References

CZC-54252 Hydrochloride: A Deep Dive into its Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the target selectivity profile of CZC-54252 hydrochloride, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases, particularly Parkinson's disease, and the broader field of kinase inhibitor development.

Executive Summary

This compound has emerged as a critical tool compound for investigating the physiological and pathological roles of LRRK2. It exhibits high potency against both wild-type LRRK2 and the common pathogenic G2019S mutant.[1][2][3] This guide summarizes the quantitative data regarding its on-target and off-target activities, details the experimental methodologies used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Target Selectivity Profile

The selectivity of this compound has been primarily characterized through in-vitro kinase assays and chemoproteomic profiling. The following tables present a consolidated view of its inhibitory activities.

On-Target Potency

CZC-54252 demonstrates nanomolar potency against its primary target, LRRK2, and its clinically relevant G2019S mutant.

TargetIC50 (nM)Assay TypeReference
LRRK2 (Wild-Type)1.28TR-FRET[1][2]
LRRK2 (G2019S Mutant)1.85TR-FRET[1][2]
Off-Target Selectivity

In a broad kinase panel screening against 185 kinases, CZC-54252 was found to be highly selective, inhibiting only ten other kinases.[1][2] This demonstrates a favorable selectivity profile for a chemical probe. A related compound, CZC-25146, exhibited an even cleaner profile, inhibiting only five other kinases: PLK4, GAK, TNK1, CAMKK2, and PIP4K2C.[1][2]

Note: The specific identities of the ten off-target kinases for CZC-54252 from the primary literature (Ramsden et al., 2011) were not available in the public domain at the time of this report's compilation.

Signaling Pathway Context

LRRK2 is a complex, multi-domain protein implicated in various cellular processes. Its kinase activity is a key focus of therapeutic intervention for Parkinson's disease. The following diagram illustrates the central role of LRRK2 in cellular signaling pathways.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive Cellular_Stress Cellular Stress Cellular_Stress->LRRK2_Inactive LRRK2_Active LRRK2 (Active) (Kinase Domain) LRRK2_Inactive->LRRK2_Active Phosphorylation GTP Binding Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2_Active->Autophagy Mitochondrial_Function Mitochondrial Function LRRK2_Active->Mitochondrial_Function Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Mitochondrial_Function->Neuronal_Survival CZC_54252 CZC-54252 Hydrochloride CZC_54252->LRRK2_Active Inhibits

Figure 1: LRRK2 Signaling Pathway and Point of Inhibition by CZC-54252.

Experimental Protocols

The characterization of this compound's selectivity profile relied on two key experimental approaches: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay for on-target potency and a chemoproteomics approach for broader selectivity screening.

TR-FRET Kinase Assay for LRRK2 Inhibition

This assay quantitatively measures the inhibition of LRRK2 kinase activity.

TR_FRET_Workflow Start Start Prepare_Reagents Prepare Reagents: - LRRK2 Enzyme (WT or G2019S) - Kinase Buffer - ATP - Fluorescently Labeled Substrate - CZC-54252 (serial dilution) Start->Prepare_Reagents Incubate Incubate LRRK2, Substrate, ATP, and CZC-54252 Prepare_Reagents->Incubate Add_Detection_Reagents Add Detection Reagents: - Europium-labeled anti-phospho-substrate antibody Incubate->Add_Detection_Reagents Incubate_Detection Incubate for FRET Signal Development Add_Detection_Reagents->Incubate_Detection Read_Plate Read Plate on TR-FRET Reader (Measure emission at two wavelengths) Incubate_Detection->Read_Plate Analyze_Data Analyze Data: - Calculate FRET ratio - Plot dose-response curve - Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the TR-FRET based LRRK2 kinase inhibition assay.

Protocol Details:

  • Reagent Preparation: All reagents are prepared in a suitable kinase buffer. CZC-54252 is serially diluted to create a range of concentrations for IC50 determination.

  • Kinase Reaction: The LRRK2 enzyme, a fluorescently labeled peptide substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by the addition of the ATP solution.

  • Inhibitor Addition: CZC-54252 at various concentrations is added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature to allow for substrate phosphorylation.

  • Detection: A solution containing a Europium-labeled antibody specific for the phosphorylated substrate is added.

  • Signal Measurement: After an incubation period to allow for antibody binding, the plate is read on a TR-FRET-compatible plate reader. The energy transfer from the Europium donor to the fluorescent acceptor on the substrate is measured.

  • Data Analysis: The ratio of the acceptor and donor emission signals is calculated. These ratios are then plotted against the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting algorithm.

Chemoproteomic (Kinobeads) Selectivity Profiling

This method assesses the binding of an inhibitor to a wide array of kinases in a cellular context.

Chemoproteomics_Workflow Start Start Cell_Lysis Prepare Cell Lysate (e.g., HeLa, Jurkat, mouse brain) Start->Cell_Lysis Incubate_Inhibitor Incubate Lysate with CZC-54252 (or DMSO control) Cell_Lysis->Incubate_Inhibitor Add_Kinobeads Add Kinobeads (immobilized broad-spectrum kinase inhibitors) Incubate_Inhibitor->Add_Kinobeads Incubate_Beads Incubate to Allow Kinase Binding Add_Kinobeads->Incubate_Beads Wash_Beads Wash Beads to Remove Non-specifically Bound Proteins Incubate_Beads->Wash_Beads Elute_Proteins Elute Bound Kinases Wash_Beads->Elute_Proteins Protein_Digestion Digest Proteins into Peptides Elute_Proteins->Protein_Digestion LC_MS_MS Analyze Peptides by LC-MS/MS Protein_Digestion->LC_MS_MS Data_Analysis Quantify Kinase Abundance and Determine IC50 values for binding LC_MS_MS->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for chemoproteomic selectivity profiling using Kinobeads.

Protocol Details:

  • Lysate Preparation: Cellular lysates are prepared from relevant cell lines or tissues to provide a source of endogenous kinases.

  • Inhibitor Incubation: The lysate is incubated with various concentrations of CZC-54252 or a vehicle control (DMSO).

  • Kinase Enrichment: "Kinobeads," which are sepharose beads derivatized with a mixture of non-selective kinase inhibitors, are added to the lysate. Kinases that are not bound by CZC-54252 will bind to the Kinobeads.

  • Affinity Purification: The beads are washed to remove non-specifically bound proteins.

  • Elution and Digestion: The bound kinases are eluted from the beads and subsequently digested into peptides.

  • Mass Spectrometry: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: The abundance of each kinase in the CZC-54252-treated samples is compared to the control samples. A decrease in the amount of a kinase captured by the beads in the presence of CZC-54252 indicates that the compound is binding to that kinase in the lysate. Dose-response curves are generated to determine the binding affinity (IC50) for each identified off-target.

Conclusion

This compound is a highly potent and selective inhibitor of LRRK2. Its well-characterized on-target activity and defined, narrow off-target profile make it an invaluable tool for elucidating the role of LRRK2 in health and disease. The experimental methodologies detailed herein provide a robust framework for the continued investigation of this and other kinase inhibitors. Further research to identify and validate the specific off-target interactions will enhance the utility of CZC-54252 as a chemical probe and inform the development of next-generation LRRK2 inhibitors with improved therapeutic potential.

References

The Potent LRRK2 Kinase Inhibitor CZC-54252 Hydrochloride: A Technical Overview of its Impact on LRRK2 Autophosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of CZC-54252 hydrochloride on the autophosphorylation of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a key therapeutic target. Increased LRRK2 kinase activity is a central pathogenic mechanism, and as such, potent and selective inhibitors are of high interest. This document summarizes the quantitative data for CZC-54252, details the experimental protocols for assessing LRRK2 kinase activity and autophosphorylation, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

This compound is a potent and selective inhibitor of LRRK2 kinase activity. The following tables summarize the key quantitative metrics reported in the literature.

Inhibitor Target Assay Type IC50 (nM) Reference
CZC-54252Wild-Type LRRK2TR-FRET Kinase Assay1.28[1]
CZC-54252G2019S LRRK2TR-FRET Kinase Assay1.85[1]

Table 1: In Vitro Inhibitory Activity of CZC-54252 Against LRRK2. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of CZC-54252 for both wild-type LRRK2 and the common pathogenic G2019S mutant.

Inhibitor Cellular Model Effect Measured EC50 (nM) Reference
CZC-54252Primary human neurons expressing G2019S LRRK2Attenuation of neuronal injury~1[1]

Table 2: Cellular Efficacy of CZC-54252. The half-maximal effective concentration (EC50) value highlights the ability of CZC-54252 to rescue the toxic effects of mutant LRRK2 in a cellular model of Parkinson's disease.

LRRK2 Signaling and Inhibition by CZC-54252

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Its kinase activity is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Pathogenic mutations, such as G2019S, lead to hyperactive kinase function, which is believed to contribute to neuronal dysfunction and degeneration. Autophosphorylation at serine 1292 (pS1292) is a key indicator of LRRK2 kinase activation[2][3]. CZC-54252 acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the transfer of phosphate to its substrates, including LRRK2 itself (autophosphorylation).

LRRK2_Signaling_and_Inhibition cluster_0 LRRK2 Kinase Domain cluster_1 Inhibition LRRK2 LRRK2 Substrate Substrate (e.g., Rab proteins) LRRK2->Substrate Phosphorylates pSubstrate Phosphorylated Substrate pLRRK2 pS1292-LRRK2 (Autophosphorylation) LRRK2->pLRRK2 Autophosphorylation ATP ATP ATP->LRRK2 Binds to ATP pocket CZC54252 CZC-54252 Hydrochloride CZC54252->LRRK2 Blocks ATP binding TR_FRET_Workflow start Start reagents Prepare Reagents: - LRRK2 Enzyme - Substrate - ATP - CZC-54252 dilutions start->reagents plate Dispense into 384-well plate: - LRRK2 - Substrate - CZC-54252/DMSO reagents->plate initiate Initiate Kinase Reaction: Add ATP plate->initiate incubate_kinase Incubate at RT (e.g., 60-90 min) initiate->incubate_kinase stop Stop Reaction: Add EDTA incubate_kinase->stop add_ab Add Tb-labeled anti-phospho-substrate Ab stop->add_ab incubate_ab Incubate at RT (e.g., 60 min) add_ab->incubate_ab read Read TR-FRET Signal incubate_ab->read analyze Analyze Data: Calculate IC50 read->analyze end End analyze->end Western_Blot_Logic start Start: Cells expressing LRRK2 treatment Treat with CZC-54252 or DMSO start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing: 1. anti-pS1292 LRRK2 2. anti-total LRRK2 transfer->probing detection Chemiluminescent Detection probing->detection analysis Quantify Bands: (pS1292 / Total LRRK2) detection->analysis conclusion Conclusion: Decreased pS1292 with CZC-54252 treatment analysis->conclusion

References

Methodological & Application

Application Notes and Protocols for CZC-54252 Hydrochloride: A Potent and Selective LRRK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research.[1] This document provides detailed application notes and experimental protocols for the use of this compound in biochemical and cellular assays. The protocols outlined herein describe methods to characterize the inhibitory activity of CZC-54252 against wild-type and mutant LRRK2, as well as its neuroprotective effects in cellular models of Parkinson's disease.

Introduction to this compound

CZC-54252 is a small molecule inhibitor that demonstrates high potency and selectivity for LRRK2.[1] Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant cause of both familial and sporadic Parkinson's disease.[2] These mutations lead to increased LRRK2 kinase activity, which is implicated in neuronal injury and degeneration.[3] CZC-54252 effectively inhibits both wild-type LRRK2 and the pathogenic G2019S mutant, making it a valuable tool for studying LRRK2-mediated signaling pathways and for the development of potential therapeutic agents for Parkinson's disease.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published literature.

ParameterTargetValueReference
IC50 Wild-Type LRRK21.28 nM[1][5]
G2019S Mutant LRRK21.85 nM[5]
EC50 Attenuation of G2019S LRRK2-induced neuronal injury~1 nM[4][6]

Signaling Pathway

CZC-54252 acts by directly inhibiting the kinase activity of LRRK2. The G2019S mutation, located within the kinase domain, leads to a hyperactive state of the enzyme. This results in the aberrant phosphorylation of downstream substrates, contributing to cellular toxicity and neurodegeneration. By blocking the ATP-binding site of LRRK2, CZC-54252 prevents this hyperphosphorylation and mitigates the downstream pathological effects.

LRRK2_Signaling_Pathway cluster_0 Normal Physiology cluster_1 Pathological Condition (e.g., G2019S Mutation) Wild-Type LRRK2 Wild-Type LRRK2 Substrate Substrate Wild-Type LRRK2->Substrate ATP -> ADP Normal Phosphorylation Normal Phosphorylation Substrate->Normal Phosphorylation Cellular Homeostasis Cellular Homeostasis Normal Phosphorylation->Cellular Homeostasis Mutant LRRK2 (G2019S) Mutant LRRK2 (G2019S) Substrate_mut Substrate Mutant LRRK2 (G2019S)->Substrate_mut ATP -> ADP Hyperphosphorylation Hyperphosphorylation Substrate_mut->Hyperphosphorylation Neuronal Injury Neuronal Injury Hyperphosphorylation->Neuronal Injury CZC-54252 CZC-54252 CZC-54252->Mutant LRRK2 (G2019S) Inhibits

Caption: LRRK2 signaling in normal and pathological conditions, and the inhibitory action of CZC-54252.

Experimental Protocols

In Vitro LRRK2 Kinase Activity Assay

This protocol is adapted from generic ADP-Glo™ kinase assay methodologies and can be used to determine the IC50 of CZC-54252.

Materials:

  • Recombinant human wild-type LRRK2 and G2019S LRRK2

  • LRRKtide substrate

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add 1 µl of the diluted CZC-54252 or 5% DMSO (vehicle control).

  • Add 2 µl of LRRK2 enzyme solution (concentration to be optimized as per manufacturer's instructions).

  • Add 2 µl of a substrate/ATP mix (e.g., 0.2 µg/µl LRRKtide and 10 µM ATP).[7]

  • Incubate the plate at room temperature for 120 minutes.[7]

  • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[7]

  • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[7]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of CZC-54252 and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Prepare CZC-54252 Dilutions Prepare CZC-54252 Dilutions Dispense into 384-well Plate Dispense into 384-well Plate Prepare CZC-54252 Dilutions->Dispense into 384-well Plate Add LRRK2 Enzyme Add LRRK2 Enzyme Dispense into 384-well Plate->Add LRRK2 Enzyme Add Substrate/ATP Mix Add Substrate/ATP Mix Add LRRK2 Enzyme->Add Substrate/ATP Mix Incubate (120 min) Incubate (120 min) Add Substrate/ATP Mix->Incubate (120 min) Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent Incubate (120 min)->Add ADP-Glo™ Reagent Incubate (40 min) Incubate (40 min) Add ADP-Glo™ Reagent->Incubate (40 min) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate (40 min)->Add Kinase Detection Reagent Incubate (30 min) Incubate (30 min) Add Kinase Detection Reagent->Incubate (30 min) Measure Luminescence Measure Luminescence Incubate (30 min)->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

Caption: Workflow for the in vitro LRRK2 kinase activity assay.
Cellular Neuroprotection Assay in Primary Neurons

This protocol is based on the methods described by Ramsden et al. (2011) to assess the neuroprotective effects of CZC-54252 in a cellular model of LRRK2-induced toxicity.[3]

Materials:

  • Primary human or rodent cortical neurons

  • Expression vectors for GFP and LRRK2 (wild-type and G2019S mutant)

  • Transfection reagent (e.g., Lipofectamine)

  • Neuronal culture medium

  • This compound

  • DMSO (vehicle control)

  • Fixation and staining reagents (e.g., paraformaldehyde, fluorescently labeled secondary antibodies)

  • High-content imaging system

Procedure:

  • Culture primary cortical neurons according to standard protocols.

  • Co-transfect neurons with an expression vector for GFP and either wild-type LRRK2 or G2019S LRRK2. An empty vector can be used as a control.[3]

  • After transfection, treat the neurons with varying concentrations of CZC-54252 or DMSO (vehicle).

  • Incubate the cells for a period sufficient to observe neurite retraction in the G2019S LRRK2 expressing neurons (e.g., 48-72 hours).

  • Fix the cells and perform immunofluorescence staining if necessary to visualize specific neuronal markers.

  • Acquire images of the GFP-positive neurons using a high-content imaging system.

  • Use a computerized algorithm to quantify the average neurite length and branch point counts for each condition.[3]

  • Express the data as a percentage of the empty vector control and determine the EC50 value for the neuroprotective effect of CZC-54252.

Neuroprotection_Assay_Workflow Culture Primary Neurons Culture Primary Neurons Co-transfect with GFP and LRRK2 constructs Co-transfect with GFP and LRRK2 constructs Culture Primary Neurons->Co-transfect with GFP and LRRK2 constructs Treat with CZC-54252 or DMSO Treat with CZC-54252 or DMSO Co-transfect with GFP and LRRK2 constructs->Treat with CZC-54252 or DMSO Incubate (48-72h) Incubate (48-72h) Treat with CZC-54252 or DMSO->Incubate (48-72h) Fix and Stain Cells Fix and Stain Cells Incubate (48-72h)->Fix and Stain Cells Image GFP-positive Neurons Image GFP-positive Neurons Fix and Stain Cells->Image GFP-positive Neurons Quantify Neurite Length and Branching Quantify Neurite Length and Branching Image GFP-positive Neurons->Quantify Neurite Length and Branching Calculate EC50 Calculate EC50 Quantify Neurite Length and Branching->Calculate EC50

Caption: Workflow for the cellular neuroprotection assay.

Safety and Handling

This compound should be handled by qualified laboratory personnel. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Storage and Solubility

This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid at -20°C. Stock solutions can be prepared in DMSO (e.g., at 10 mM) and should be stored at -80°C for up to one year.[1][5] Avoid repeated freeze-thaw cycles.

References

Application Notes and Protocols: CZC-54252 Hydrochloride In Vivo Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo formulation of CZC-54252 hydrochloride, a potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor. The information herein is intended to guide researchers in preparing this compound for preclinical studies.

Introduction to this compound

This compound is a small molecule inhibitor of LRRK2, with high potency for both wild-type and the G2019S mutant form of the kinase.[1][2][3] It is a valuable tool for studying the physiological and pathological roles of LRRK2, particularly in the context of Parkinson's disease.[4] The compound has demonstrated neuroprotective activities in neuronal injury models.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for appropriate handling, storage, and formulation.

PropertyValueReference
Molecular Formula C₂₂H₂₅ClN₆O₄S·HCl
Molecular Weight 541.45 g/mol
Appearance Light yellow to orange solid[2]
Purity ≥98%
Solubility Soluble to 100 mM in DMSO. Soluble in DMF (20 mg/mL) and DMF:PBS (pH 7.2) (1:1) at 0.5 mg/mL.[5]
Storage Store at +4°C for short term. For long-term storage of stock solutions, -20°C (up to 1 year) or -80°C (up to 2 years) is recommended.[1]

In Vivo Formulation Protocols

The following protocols are recommended for the preparation of this compound for in vivo administration. The choice of formulation will depend on the desired route of administration and experimental model.

3.1. Standard Parenteral Formulation (Intraperitoneal, Intravenous, Subcutaneous)

This is the most commonly cited formulation for CZC-54252 and similar small molecules for systemic administration.

Table 2: Reagents for Standard Parenteral Formulation

ReagentPercentagePurpose
Dimethyl sulfoxide (DMSO)10%Initial solvent
Polyethylene glycol 300 (PEG300)40%Co-solvent
Tween 805%Surfactant/Emulsifier
Saline (0.9% NaCl)45%Vehicle

Protocol:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL or 100 mM).[6] Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.[6]

  • Add Co-solvent: In a sterile tube, add the required volume of the DMSO stock solution.

  • Sequential Addition of Excipients: Sequentially add PEG300, followed by Tween 80, and finally saline. Mix thoroughly after each addition to ensure a clear and homogenous solution.[1][6]

  • Final Concentration: The final concentration of the drug in the formulation should be calculated based on the desired dosage (mg/kg) and the dosing volume for the animal model. A final concentration of up to 2 mg/mL has been reported for a similar formulation.[6]

  • Administration: The working solution should be prepared fresh on the day of use.[1]

3.2. Oral Administration Formulation

For oral gavage, a suspension in carboxymethylcellulose sodium (CMC-Na) is a suitable alternative.

Table 3: Reagents for Oral Formulation

ReagentConcentrationPurpose
This compoundAs requiredActive Pharmaceutical Ingredient
CMC-Na Solution (e.g., 0.5%)q.s.Suspending agent

Protocol:

  • Prepare CMC-Na Solution: Prepare a 0.5% (or other desired concentration) solution of CMC-Na in sterile water.

  • Prepare Suspension: Weigh the required amount of this compound and triturate it with a small amount of the CMC-Na solution to form a paste.

  • Final Volume: Gradually add the remaining CMC-Na solution to the paste while mixing to achieve the desired final volume and concentration. A concentration of ≥5 mg/mL has been suggested for a homogenous suspension.[3]

  • Administration: Ensure the suspension is homogenous before each administration by vortexing or stirring.

Signaling Pathway and Experimental Workflow

4.1. LRRK2 Signaling Pathway

CZC-54252 acts by inhibiting the kinase activity of LRRK2. LRRK2 is implicated in various cellular processes, and its hyperactivity is linked to neurodegeneration in Parkinson's disease.

LRRK2_Pathway cluster_upstream Upstream Regulation cluster_cellular Cellular Processes cluster_intervention Therapeutic Intervention LRRK2_Gene LRRK2 Gene (Mutations, e.g., G2019S) LRRK2_Kinase LRRK2 Kinase Activity LRRK2_Gene->LRRK2_Kinase Increased Activity Substrate_Phosphorylation Substrate Phosphorylation (e.g., Rab GTPases) LRRK2_Kinase->Substrate_Phosphorylation Cellular_Dysfunction Cellular Dysfunction Substrate_Phosphorylation->Cellular_Dysfunction Neuronal_Injury Neuronal Injury Cellular_Dysfunction->Neuronal_Injury CZC_54252 CZC-54252 HCl CZC_54252->LRRK2_Kinase Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of CZC-54252 HCl.

4.2. In Vivo Formulation Workflow

The following diagram illustrates the logical steps for preparing this compound for in vivo experiments.

Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation (Parenteral) cluster_final Final Steps Weigh 1. Weigh CZC-54252 HCl Dissolve 2. Dissolve in DMSO (Stock Solution) Weigh->Dissolve Add_PEG 3. Add PEG300 Dissolve->Add_PEG Add_Tween 4. Add Tween 80 Add_PEG->Add_Tween Add_Saline 5. Add Saline Add_Tween->Add_Saline Mix Mix thoroughly after each addition Add_Saline->Mix Final_Product 6. Homogenous Formulation Mix->Final_Product Administer 7. Administer to Animal Model Final_Product->Administer

Caption: Workflow for the preparation of CZC-54252 HCl parenteral formulation.

Important Considerations

  • Fresh Preparation: It is highly recommended to prepare the final working solution fresh on the day of the experiment to ensure stability and efficacy.[1]

  • Solubility: If precipitation is observed at any stage, gentle warming and/or sonication can be used to aid dissolution. However, care should be taken to avoid degradation of the compound.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Safety: this compound is for research use only and is not for human or veterinary use.[4][5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment.

By following these guidelines, researchers can confidently prepare this compound for in vivo studies to further investigate its therapeutic potential.

References

Application Notes and Protocols for Preparing CZC-54252 Hydrochloride Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research.[1][2][3][4] Mutations in the LRRK2 gene are associated with both familial and sporadic forms of Parkinson's disease, and inhibiting LRRK2 kinase activity is a promising strategy for developing neuroprotective therapies.[1] this compound exhibits high potency, with IC50 values of 1.28 nM and 1.85 nM for wild-type and the G2019S mutant form of LRRK2, respectively.[2][3] In cellular models, it has been shown to attenuate neuronal injury induced by the LRRK2-G2019S mutant with an EC50 of approximately 1 nM.[2][3][4][5]

These application notes provide a detailed protocol for the preparation of a this compound stock solution in Dimethyl Sulfoxide (DMSO), along with essential information on its properties, storage, and handling for use in in vitro research applications.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C22H26Cl2N6O4S[1][6]
Molecular Weight 541.5 g/mol [1][2][6][7]
Appearance Yellow solid[1]
Purity >98%[1][2][6]
Solubility in DMSO Soluble to 100 mM[1][2]
IC50 (Wild-Type LRRK2) 1.28 nM[2][3][4]
IC50 (G2019S Mutant LRRK2) 1.85 nM[2][3][4]
EC50 (Neuronal Injury Attenuation) ~1 nM[2][3][4][5]
Recommended Storage (Solid) -20°C[1][6]
Recommended Storage (Stock Solution) -20°C or -80°C[3]
Typical Cell-Based Assay Concentration 1 nM - 1 µM[8][9]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for a different desired concentration.

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 541.5 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 541.5 g/mol x 1000 mg/g = 5.415 mg

  • Weigh the this compound powder:

    • Carefully weigh out 5.415 mg of the this compound powder and place it into a sterile microcentrifuge tube or amber glass vial.

  • Add DMSO to the powder:

    • Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolve the compound:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

    • If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes.

  • Storage of the Stock Solution:

    • Once the this compound is completely dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, the solution is stable for at least one year, and at -80°C, it is stable for up to two years.[3]

Protocol for Preparing Working Solutions for Cell-Based Assays
  • Thaw the Stock Solution:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions:

    • It is recommended to perform serial dilutions to reach the final desired concentration in your cell culture medium. This helps to avoid precipitation of the compound.

    • For example, to achieve a final concentration of 100 nM in your cell culture, you can first prepare a 10 µM intermediate solution by diluting 1 µL of the 10 mM stock solution into 999 µL of pre-warmed cell culture medium.

  • Prepare the Final Working Solution:

    • Add the appropriate volume of the intermediate dilution to your cell culture wells. For example, to achieve a final concentration of 100 nM in a 1 mL well, add 10 µL of the 10 µM intermediate solution.

    • Gently mix the contents of the well.

  • Vehicle Control:

    • It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as your treated samples (typically ≤ 0.1%).

Visualizations

LRRK2_Signaling_Pathway cluster_0 Parkinson's Disease Pathogenesis cluster_1 Therapeutic Intervention LRRK2_mut LRRK2 Mutations (e.g., G2019S) LRRK2_active Hyperactive LRRK2 Kinase LRRK2_mut->LRRK2_active Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation Autophagy Impaired Autophagy LRRK2_active->Autophagy Mitochondrial_dys Mitochondrial Dysfunction LRRK2_active->Mitochondrial_dys Vesicular_transport Altered Vesicular Transport Rab_GTPases->Vesicular_transport Neurodegeneration Neuronal Cell Death Vesicular_transport->Neurodegeneration Autophagy->Neurodegeneration Mitochondrial_dys->Neurodegeneration CZC54252 CZC-54252 Hydrochloride CZC54252->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway in Parkinson's disease and inhibition by CZC-54252.

Stock_Solution_Workflow start Start weigh 1. Weigh CZC-54252 Hydrochloride Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end Stock Solution Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for CZC-54252 Hydrochloride in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CZC-54252 hydrochloride, a potent and selective LRRK2 inhibitor, in primary neuron culture experiments. The provided protocols and data summaries are intended to facilitate research into LRRK2-mediated signaling and its role in neurodegenerative diseases, particularly Parkinson's disease.

Introduction

This compound is a powerful research tool for investigating the cellular functions of Leucine-rich repeat kinase 2 (LRRK2), a protein genetically linked to both familial and sporadic Parkinson's disease.[1] As a selective inhibitor, CZC-54252 allows for the precise interrogation of LRRK2's role in various neuronal processes. Mutations in LRRK2, such as the common G2019S mutation, can lead to increased kinase activity, which is believed to contribute to neuronal dysfunction and degeneration.[1][2] CZC-54252 has demonstrated neuroprotective effects in models of Parkinson's disease by attenuating neuronal injury induced by mutant LRRK2.[3][4][5][6]

Mechanism of Action

CZC-54252 is a cell-permeable small molecule that potently inhibits the kinase activity of both wild-type and mutant forms of LRRK2.[5] By blocking the ATP-binding site of the kinase domain, CZC-54252 prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. This inhibition allows researchers to study the physiological and pathological consequences of LRRK2 kinase activity in neurons, which include roles in neurite outgrowth, vesicular trafficking, and autophagy.[7][8]

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a reference for its potency and efficacy in various assays.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (nM)Assay System
Wild-type LRRK21.28Recombinant human enzyme
G2019S LRRK21.85Recombinant human enzyme

Data sourced from multiple suppliers and publications.[4]

Table 2: Cellular Efficacy in Primary Neurons

ParameterCell TypeLRRK2 StatusEC50 (nM)Observed Effect
Attenuation of Neuronal InjuryPrimary Human NeuronsG2019S Mutant~1Reversal of mutant LRRK2-induced toxicity
Reversal of Neurite ShorteningPrimary Human NeuronsG2019S Mutant1.6 (fully reversed)Restoration of normal neurite length

Data derived from studies on primary human neurons expressing mutant LRRK2.[3][6]

Experimental Protocols

The following protocols provide a framework for using this compound in primary neuron cultures. It is recommended to optimize these protocols for your specific experimental conditions.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: 541.45 g/mol ), add 184.7 µL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.[5]

Protocol 2: Treatment of Primary Neuron Cultures

Objective: To treat primary neurons with this compound to inhibit LRRK2 activity.

Materials:

  • Mature primary neuron cultures (e.g., cortical or hippocampal neurons, DIV 7-10)

  • Complete neuron culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Culture primary neurons to the desired stage of development.

  • Prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete neuron culture medium. A common starting concentration range is 1-100 nM.

  • Include a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

  • Carefully remove a portion of the old culture medium from each well and replace it with the medium containing the desired concentration of the inhibitor or vehicle.

  • The treatment duration can range from a few hours for acute signaling studies to several days for chronic studies on neurite outgrowth or survival. For longer treatments, perform a partial media change with freshly prepared inhibitor-containing medium every 2-3 days.

  • Following the treatment period, proceed with downstream analyses.

Protocol 3: Assessment of Neuroprotection and Neurite Outgrowth

Objective: To quantify the effects of this compound on neuronal health and morphology.

Materials:

  • Treated primary neuron cultures

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization/blocking solution (e.g., PBS with 0.25% Triton X-100 and 5% goat serum)

  • Primary antibodies (e.g., anti-MAP2 for neuronal morphology, anti-beta-III-tubulin for neurites)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope and image analysis software (e.g., ImageJ)

Procedure:

  • Fixation: After treatment, fix the neurons with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Immunocytochemistry:

    • Permeabilize and block the cells for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount coverslips with a mounting medium containing DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify neurite length and complexity using image analysis software. For neuroprotection assays, cell viability can be assessed by counting the number of healthy, intact neurons.

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway LRRK2 LRRK2 Kinase_Activity Increased Kinase Activity LRRK2->Kinase_Activity possesses G2019S G2019S Mutation G2019S->LRRK2 promotes CZC54252 CZC-54252 HCl CZC54252->Kinase_Activity inhibits Autophosphorylation Autophosphorylation (e.g., pS1292) Kinase_Activity->Autophosphorylation Substrate_Phos Substrate Phosphorylation (e.g., Rab GTPases) Kinase_Activity->Substrate_Phos Vesicle_Trafficking Altered Vesicle Trafficking Substrate_Phos->Vesicle_Trafficking Neurite_Outgrowth Impaired Neurite Outgrowth Substrate_Phos->Neurite_Outgrowth Autophagy Dysregulated Autophagy Substrate_Phos->Autophagy Neuronal_Injury Neuronal Injury & Degeneration Vesicle_Trafficking->Neuronal_Injury Neurite_Outgrowth->Neuronal_Injury Autophagy->Neuronal_Injury

Caption: LRRK2 signaling pathway and the inhibitory action of CZC-54252.

Experimental Workflow for Assessing Neuroprotection

Experimental_Workflow Start Primary Neuron Culture (e.g., Cortical) Treatment Treat with CZC-54252 HCl (e.g., 1-100 nM) + Vehicle Control Start->Treatment Optional_Insult Optional: Induce Neuronal Insult (e.g., Mutant LRRK2 Expression) Treatment->Optional_Insult Incubation Incubate (Hours to Days) Optional_Insult->Incubation Fixation Fixation & Immunostaining Incubation->Fixation Imaging Fluorescence Microscopy Fixation->Imaging Analysis Image Analysis: - Neurite Length - Cell Viability Imaging->Analysis Conclusion Data Interpretation Analysis->Conclusion

Caption: Workflow for evaluating CZC-54252's neuroprotective effects.

References

Application Notes and Protocols for CZC-54252 Hydrochloride in iPSC-Derived Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[3] The G2019S mutation leads to increased LRRK2 kinase activity, which is implicated in the neurodegenerative process.[3][4] Induced pluripotent stem cell (iPSC)-derived neurons from PD patients carrying LRRK2 mutations replicate key pathological features of the disease, including increased susceptibility to oxidative stress and neurite outgrowth deficits.[3][5]

CZC-54252 has demonstrated neuroprotective activity in human neurons.[1][2] These application notes provide a comprehensive guide for the use of this compound in iPSC-derived neuron models of neurodegenerative diseases, particularly those involving LRRK2 pathology.

Data Presentation

Physicochemical and Pharmacological Properties of CZC-54252
PropertyValueReference
Molecular Formula C₂₂H₂₅ClN₆O₄S (hydrochloride)[6]
Molecular Weight 541.5 g/mol (hydrochloride)MedChemExpress
Solubility DMSO: 10 mg/mL[6]
DMF: 20 mg/mL[6]
DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[6]
In Vitro Efficacy of CZC-54252
ParameterValueCell Type/SystemReference
IC₅₀ (Wild-Type LRRK2) 1.28 nMRecombinant human LRRK2[1][6][7]
IC₅₀ (G2019S LRRK2) 1.85 nMRecombinant human LRRK2[1][6][7]
EC₅₀ (Neuronal Injury Attenuation) ~1 nMG2019S LRRK2-induced primary human neurons[1][6][7][8]
Full Reversal of Neuronal Injury 1.6 nMG2019S LRRK2-induced primary human neurons[1]

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Core cluster_downstream Downstream Effects Rab29 Rab29 LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive Recruitment to membranes VPS35 VPS35 VPS35->LRRK2_inactive Activation LRRK2_active LRRK2 (Active) G2019S Mutation LRRK2_inactive->LRRK2_active Phosphorylation Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_active->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2_active->Autophagy Modulation Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_active->Cytoskeletal_Dynamics Modulation Mitochondrial_Function Mitochondrial Function LRRK2_active->Mitochondrial_Function Dysfunction Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Survival Neuronal Survival Mitochondrial_Function->Neuronal_Survival Decreased CZC54252 CZC-54252 HCl CZC54252->LRRK2_active Inhibition

Caption: LRRK2 Signaling Pathway and Inhibition by CZC-54252.

Experimental Workflow: Differentiation and Treatment of iPSC-Derived Neurons

Experimental_Workflow iPSCs Patient-derived or Isogenic Control iPSCs NPCs Neural Progenitor Cells (NPCs) ~10-12 days iPSCs->NPCs Dual SMAD Inhibition Dopaminergic_Progenitors Dopaminergic Progenitors ~6-8 days NPCs->Dopaminergic_Progenitors SHH/FGF8 Patterning Mature_Neurons Mature Dopaminergic Neurons >4-6 weeks Dopaminergic_Progenitors->Mature_Neurons BDNF/GDNF/Ascorbic Acid Treatment CZC-54252 HCl Treatment (Dose-response) Mature_Neurons->Treatment Analysis Phenotypic Analysis Treatment->Analysis Neurite_Outgrowth Neurite Outgrowth Assay Analysis->Neurite_Outgrowth Viability Cell Viability Assay Analysis->Viability Biochemical Biochemical Assays (e.g., LRRK2 pS1292) Analysis->Biochemical

Caption: Workflow for iPSC differentiation and CZC-54252 treatment.

Experimental Protocols

Protocol 1: Differentiation of iPSCs into Dopaminergic Neurons

This protocol is adapted from established methods for generating midbrain dopaminergic neurons.

Materials:

  • iPSCs (patient-derived with LRRK2 mutation or isogenic control)

  • Matrigel or Geltrex

  • mTeSR1 medium

  • Neural Induction Medium (NIM)

  • Noggin

  • SB431542

  • Sonic Hedgehog (SHH)

  • Fibroblast Growth Factor 8 (FGF8)

  • Neuron Differentiation Medium (NDM)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Glial Cell Line-Derived Neurotrophic Factor (GDNF)

  • Ascorbic Acid

  • Laminin

Procedure:

  • iPSC Culture: Culture iPSCs on Matrigel-coated plates in mTeSR1 medium.

  • Neural Induction: When iPSCs reach 70-80% confluency, switch to NIM supplemented with Noggin (e.g., 100 ng/mL) and SB431542 (e.g., 10 µM) for approximately 10-12 days to generate neural progenitor cells (NPCs).

  • Dopaminergic Patterning: Culture NPCs in NIM supplemented with SHH (e.g., 200 ng/mL) and FGF8 (e.g., 100 ng/mL) for 6-8 days to pattern them towards a midbrain fate.

  • Differentiation and Maturation: Plate the dopaminergic progenitors onto laminin-coated plates in NDM containing BDNF (e.g., 20 ng/mL), GDNF (e.g., 20 ng/mL), and ascorbic acid (e.g., 200 µM).

  • Mature the neurons for at least 4-6 weeks before conducting experiments.

Protocol 2: Treatment of iPSC-Derived Neurons with this compound

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mature iPSC-derived dopaminergic neurons

  • Neuron culture medium

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, prepare fresh dilutions of CZC-54252 from the DMSO stock in pre-warmed neuron culture medium to the desired final concentrations. A suggested starting concentration range, based on its high potency, is 0.1 nM to 100 nM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of CZC-54252 used (final DMSO concentration should not exceed 0.1%).

  • Treatment: Gently remove half of the culture medium from the wells containing the mature dopaminergic neurons and replace it with an equal volume of the medium containing the CZC-54252 working solution or vehicle control.

  • Incubation: Incubate the neurons for the desired treatment duration. This can range from 24 hours for assessing signaling pathway modulation to several days (e.g., 7-14 days) for studying effects on neurite outgrowth or cell survival. For long-term treatments, perform a partial media change with freshly prepared inhibitor-containing medium every 2-3 days.

Protocol 3: Neurite Outgrowth Assay

Materials:

  • Treated iPSC-derived neurons in a multi-well plate (e.g., 96-well)

  • Primary antibodies (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear staining)

  • 4% Paraformaldehyde (PFA)

  • Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Fixation: After treatment, fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization and Blocking: Wash the cells with PBS and then permeabilize and block non-specific binding sites with the permeabilization/blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analysis: Use image analysis software to quantify neurite length, number of branches, and number of neurite-bearing cells. Normalize the data to the vehicle control.

Protocol 4: Cell Viability Assay

Materials:

  • Treated iPSC-derived neurons

  • Cell viability assay kit (e.g., based on calcein-AM/ethidium homodimer-1 or resazurin reduction)

  • Fluorescence plate reader or microscope

Procedure:

  • Follow the manufacturer's instructions for the chosen cell viability assay kit.

  • Briefly, after the treatment period, add the viability reagents to the culture wells.

  • Incubate for the recommended time.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle control.

Concluding Remarks

The use of this compound in iPSC-derived dopaminergic neurons provides a robust system for dissecting the role of LRRK2 kinase activity in Parkinson's disease pathogenesis. The protocols outlined above offer a solid foundation for researchers to investigate the therapeutic potential of LRRK2 inhibition. It is recommended to always include appropriate controls, such as iPSCs from healthy individuals and vehicle-treated cells, to ensure the validity of the experimental findings. A recent study using a related compound, CZC-25146, in iPSC-derived neurons from idiopathic PD patients suggests that LRRK2 inhibition can mitigate disease-relevant phenotypes, supporting the application of CZC-54252 in similar models.

References

Application Notes and Protocols for CZC-54252 Hydrochloride in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research. Mutations in the LRRK2 gene, particularly the G2019S mutation, are linked to an increased risk of both familial and sporadic Parkinson's disease, often leading to elevated kinase activity. This compound serves as a valuable chemical probe for studying the physiological and pathological roles of LRRK2 kinase activity. These application notes provide detailed protocols for the use of this compound in in vitro kinase assays to determine its potency and selectivity.

Mechanism of Action

This compound is an ATP-competitive inhibitor of LRRK2. It binds to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its substrates. The inhibitory activity of CZC-54252 can be quantified by measuring the reduction in the phosphorylation of a model substrate in the presence of the compound.

Data Presentation

Table 1: In Vitro Potency of this compound against LRRK2
Target KinaseIC50 (nM)Assay TechnologyReference
LRRK2 (Wild-Type)1.28TR-FRET[1][2]
LRRK2 (G2019S Mutant)1.85TR-FRET[1][2]
Table 2: Selectivity Profile of this compound

CZC-54252 was profiled against a panel of 184 protein kinases and was found to potently inhibit only ten of these, demonstrating a high degree of selectivity for LRRK2.[1][2] The specific off-target kinases and their corresponding inhibition data are detailed in the supplementary materials of the primary reference.

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_0 LRRK2-mediated Phosphorylation cluster_1 Inhibition by CZC-54252 LRRK2 LRRK2 pSubstrate Phosphorylated Substrate LRRK2->pSubstrate ATP to ADP Substrate Substrate (e.g., Rab10) Substrate->pSubstrate CZC54252 CZC-54252 CZC54252->LRRK2 Inhibits

Caption: LRRK2 signaling and inhibition by CZC-54252.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow A 1. Prepare Reagents: - LRRK2 Enzyme - Kinase Buffer - Substrate & ATP - CZC-54252 Dilutions B 2. Reaction Setup: - Add CZC-54252 to plate - Add LRRK2 Enzyme - Initiate with Substrate/ATP mix A->B C 3. Kinase Reaction: - Incubate at room temperature B->C D 4. Signal Detection: - Add detection reagents (e.g., TR-FRET) - Incubate C->D E 5. Data Acquisition: - Read plate on a compatible reader D->E F 6. Data Analysis: - Plot dose-response curve - Determine IC50 value E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The following protocols are based on established methods for determining the in vitro potency of LRRK2 inhibitors. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common and robust method for this purpose.

Protocol 1: LRRK2 In Vitro Kinase Assay using TR-FRET

This protocol is adapted from the methodology used to originally determine the IC50 values of CZC-54252.[1][2]

Materials:

  • Recombinant human LRRK2 (Wild-Type or G2019S mutant)

  • LRRKtide peptide substrate

  • ATP

  • This compound

  • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody and GFP-LRRKtide tracer, or similar)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • 384-well low-volume assay plates (white or black)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to generate a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).

  • Reaction Setup:

    • Add 1 µL of each serially diluted CZC-54252 solution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a solution of LRRK2 enzyme in kinase reaction buffer. Add 2 µL of the enzyme solution to each well.

    • Prepare a solution containing the LRRKtide substrate and ATP in the kinase reaction buffer. The final ATP concentration should be approximately the Km for LRRK2, which is around 100 µM.[1][2]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60-120 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and detect the phosphorylated substrate by adding the TR-FRET detection reagents according to the manufacturer's instructions. This typically involves adding a mixture of a Europium or Terbium-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor or GFP-labeled tracer that competes for antibody binding (acceptor).

    • Incubate the plate for 60 minutes at room temperature to allow for the detection reagents to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., excitation at 340 nm, emission at 495 nm and 520 nm for Terbium-GFP FRET pair).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the CZC-54252 concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Protocol 2: General LRRK2 In Vitro Kinase Assay using ADP-Glo™

The ADP-Glo™ kinase assay is a luminescent-based method that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human LRRK2 (Wild-Type or G2019S mutant)

  • LRRKtide peptide substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well low-volume white assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO as described in Protocol 1.

  • Reaction Setup:

    • Add 1 µL of the diluted CZC-54252 or DMSO to the wells of the 384-well plate.

    • Add 2 µL of LRRK2 enzyme in kinase reaction buffer to each well.

    • Add 2 µL of a mixture of LRRKtide substrate and ATP in kinase reaction buffer to initiate the reaction.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60-120 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ATP Generation and Luminescence:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the CZC-54252 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of LRRK2 kinase activity. The protocols outlined above provide robust methods for characterizing the inhibitory properties of this compound in in vitro settings. Careful optimization of assay conditions, such as enzyme and substrate concentrations and incubation times, is recommended to ensure accurate and reproducible results. The high selectivity of CZC-54252 makes it an excellent tool for elucidating the specific roles of LRRK2 in cellular signaling and disease pathogenesis.

References

Application Notes and Protocols for Western Blot Analysis of CZC-54252 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of CZC-54252 hydrochloride, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). The protocols outlined below are intended to assist in the accurate assessment of LRRK2 pathway modulation following treatment with this compound.

Introduction

This compound is a small molecule inhibitor targeting LRRK2, a kinase implicated in both familial and sporadic cases of Parkinson's disease.[1][2] LRRK2 possesses both kinase and GTPase activity and is involved in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. Pathogenic mutations in LRRK2 often lead to increased kinase activity, making it a key therapeutic target. Western blot analysis is an essential technique to elucidate the molecular mechanism of CZC-54252 and to quantify its effect on LRRK2 and its downstream substrates.

Mechanism of Action and Key Biomarkers

This compound selectively inhibits the kinase activity of both wild-type and mutant forms of LRRK2, such as the common G2019S mutation.[1][2][3] The inhibition of LRRK2 kinase activity can be monitored by assessing the phosphorylation status of LRRK2 itself (autophosphorylation) and its downstream substrates. Key biomarkers for Western blot analysis after CZC-54252 treatment include:

  • pLRRK2 (Ser935): Phosphorylation at Serine 935 is a widely used marker of LRRK2 activity. Treatment with LRRK2 inhibitors has been shown to cause dephosphorylation at this site.

  • pLRRK2 (Ser1292): Autophosphorylation at Serine 1292 is another indicator of LRRK2 kinase activity.

  • pRab10 (Thr73): Rab10 is a well-established substrate of LRRK2. A decrease in the phosphorylation of Rab10 at Threonine 73 is a direct readout of LRRK2 inhibition.

  • Total LRRK2: To ensure that the observed changes in phosphorylation are not due to a decrease in the total amount of LRRK2 protein.

  • Total Rab10: As a loading control and to normalize the levels of phosphorylated Rab10.

  • α-synuclein (pSer129): LRRK2 has been linked to the phosphorylation of α-synuclein at Serine 129, a hallmark of Parkinson's disease pathology. Inhibition of LRRK2 may lead to a reduction in pSer129-α-synuclein.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the efficacy of this compound in a relevant cell model (e.g., SH-SY5Y cells overexpressing LRRK2 G2019S).

Target ProteinTreatment GroupMean Relative Densitometry (Normalized to Loading Control)Standard DeviationFold Change (vs. Vehicle)
pLRRK2 (Ser935)Vehicle (DMSO)1.000.121.00
CZC-54252 (10 nM)0.350.080.35
CZC-54252 (100 nM)0.120.050.12
pRab10 (Thr73)Vehicle (DMSO)1.000.151.00
CZC-54252 (10 nM)0.480.090.48
CZC-54252 (100 nM)0.190.060.19
Total LRRK2Vehicle (DMSO)1.000.091.00
CZC-54252 (10 nM)0.980.110.98
CZC-54252 (100 nM)0.950.100.95
Total Rab10Vehicle (DMSO)1.000.081.00
CZC-54252 (10 nM)1.020.071.02
CZC-54252 (100 nM)0.990.090.99
Loading Control (β-actin)Vehicle (DMSO)1.000.051.00
CZC-54252 (10 nM)1.000.061.00
CZC-54252 (100 nM)1.000.041.00

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_inhibitor Pharmacological Inhibition cluster_downstream Downstream Effectors Upstream Kinases Upstream Kinases LRRK2 LRRK2 Upstream Kinases->LRRK2 Phosphorylation GTP-bound Rab29 GTP-bound Rab29 GTP-bound Rab29->LRRK2 Activation pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab10 Rab10 pLRRK2->Rab10 Phosphorylates Autophagy Autophagy pLRRK2->Autophagy CZC-54252 CZC-54252 CZC-54252->pLRRK2 Inhibition pRab10 pRab10 (Phosphorylated) Rab10->pRab10 Vesicular Trafficking Vesicular Trafficking pRab10->Vesicular Trafficking

Caption: LRRK2 signaling pathway and the inhibitory action of CZC-54252.

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Gel Electrophoresis cluster_transfer 3. Protein Transfer cluster_immunodetection 4. Immunodetection cluster_analysis 5. Data Analysis A Cell Culture & Treatment (with CZC-54252 or Vehicle) B Cell Lysis (RIPA buffer + inhibitors) A->B C Protein Quantification (BCA Assay) B->C D Sample Denaturation (Laemmli buffer, 95°C) C->D E SDS-PAGE D->E F Transfer to PVDF Membrane E->F G Blocking (5% BSA or Milk in TBST) H Primary Antibody Incubation (e.g., anti-pRab10) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Image Acquisition L Densitometry Analysis K->L M Normalization & Quantification L->M

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Cell Seeding: Plate a suitable cell line (e.g., SH-SY5Y, HEK293T, or primary neurons) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: When cells reach the desired confluency, replace the existing medium with the medium containing the appropriate concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 1, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

Protocol 2: Western Blot Analysis

  • Cell Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.

    • Denature the samples by heating at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder to determine molecular weights.

    • Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pLRRK2, anti-pRab10) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Data Analysis:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein bands to a loading control (e.g., β-actin, GAPDH, or total protein stain).

Disclaimer: These protocols provide a general framework. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific experimental conditions and cell types. Always refer to the manufacturer's instructions for all reagents and equipment used.

References

Application Notes and Protocols for CZC-54252 Hydrochloride in Cellular Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research.[1][2] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to validate the engagement of a drug with its target protein within the complex environment of a living cell.[3][4] This method relies on the principle that the binding of a ligand, such as CZC-54252, can increase the thermal stability of its target protein, LRRK2.[3] These application notes provide a detailed protocol for utilizing CETSA to confirm the target engagement of this compound with LRRK2 in a cellular context.

Quantitative Data Summary

While specific CETSA-derived thermal shift (ΔTm) values for this compound are not yet extensively published, the following table summarizes its known biological activity, which is crucial for designing and interpreting CETSA experiments.

CompoundTargetAssay TypeIC50 (nM)EC50 (nM)Reference
CZC-54252Wild-type LRRK2TR-FRET based kinase assay1.28-[5][6][7]
CZC-54252G2019S mutant LRRK2TR-FRET based kinase assay1.85-[5][6][7]
This compoundG2019S LRRK2Attenuation of neuronal injury in primary human neurons-~1[5]

Signaling Pathway and Experimental Workflow

To visualize the interaction of CZC-54252 with its target and the experimental process, the following diagrams are provided.

CZC-54252 Target Engagement Pathway cluster_0 Cellular Environment CZC-54252 CZC-54252 LRRK2 LRRK2 CZC-54252->LRRK2 Inhibition Downstream Signaling Downstream Signaling LRRK2->Downstream Signaling Phosphorylation

Caption: CZC-54252 inhibits LRRK2 kinase activity, blocking downstream signaling.

CETSA Experimental Workflow for CZC-54252 Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Add CZC-54252 or Vehicle Heat Shock Heat Shock Treatment->Heat Shock Apply Temperature Gradient Cell Lysis Cell Lysis Heat Shock->Cell Lysis Freeze-Thaw Cycles Centrifugation Centrifugation Cell Lysis->Centrifugation Separate Soluble/Insoluble Fractions Protein Analysis Protein Analysis Centrifugation->Protein Analysis Western Blot for LRRK2

Caption: Workflow of the Cellular Thermal Shift Assay for CZC-54252.

Experimental Protocols

This section details the methodologies for performing CETSA to determine the target engagement of this compound with LRRK2.

Protocol 1: Isothermal Dose-Response CETSA

This protocol is designed to determine the apparent EC50 for target engagement at a fixed temperature.

1. Cell Culture and Treatment:

  • Culture a human cell line known to express LRRK2 (e.g., SH-SY5Y neuroblastoma cells) in appropriate media until 70-80% confluency.
  • Prepare a series of concentrations of this compound (e.g., ranging from 0.1 nM to 10 µM) in the cell culture medium. Include a vehicle control (e.g., DMSO).
  • Replace the medium in the cell culture plates with the medium containing the different concentrations of CZC-54252 or vehicle.
  • Incubate the cells for 1-2 hours at 37°C in a CO2 incubator to allow for compound uptake.

2. Cell Harvesting and Heat Shock:

  • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Harvest the cells by scraping and resuspend them in PBS containing a protease inhibitor cocktail.
  • Aliquot the cell suspension for each concentration into PCR tubes.
  • Heat the samples at a predetermined optimal temperature (e.g., 52°C, to be optimized in a preliminary melt-curve experiment) for 3 minutes in a thermocycler. Include a non-heated control for each concentration.[8]

3. Cell Lysis and Protein Quantification:

  • Immediately after the heat shock, cool the tubes on ice.
  • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[3][8]
  • Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[8]
  • Carefully collect the supernatant containing the soluble proteins.
  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

4. Western Blot Analysis:

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for LRRK2 overnight at 4°C.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[3] A loading control, such as β-actin, should also be probed to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities for LRRK2 and the loading control for each sample.
  • Normalize the LRRK2 band intensity to the loading control.
  • Plot the normalized LRRK2 signal as a function of the this compound concentration.
  • Fit the data to a dose-response curve to determine the EC50 of target engagement.

Protocol 2: CETSA Melt Curve Analysis

This protocol is used to determine the change in the melting temperature (Tm) of LRRK2 upon binding of this compound.

1. Cell Culture and Treatment:

  • Follow the same procedure as in Protocol 1, but treat the cells with a single, fixed concentration of this compound (e.g., 1 µM) and a vehicle control.

2. Cell Harvesting and Heat Shock:

  • Harvest the cells as described previously.
  • Aliquot the cell suspension for both the treated and vehicle control samples into multiple PCR tubes.
  • Expose the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermocycler.[9]

3. Cell Lysis, Protein Quantification, and Western Blot:

  • Follow the same procedures for cell lysis, protein quantification, and Western blotting as outlined in Protocol 1.

4. Data Analysis:

  • Quantify the normalized LRRK2 band intensities for each temperature point for both the CZC-54252-treated and vehicle-treated samples.
  • Plot the normalized LRRK2 signal against the temperature for both conditions.
  • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
  • The difference in Tm between the treated and vehicle control samples (ΔTm) represents the thermal shift induced by CZC-54252, confirming target engagement.

Troubleshooting

IssuePossible CauseSuggested Solution
No thermal shift observed Inhibitor concentration too low.Test a higher concentration of CZC-54252.
Incorrect heating temperature or duration.Optimize the heat shock conditions for LRRK2 in the specific cell line.
Inconsistent results Uneven cell seeding or pipetting errors.Ensure consistent cell densities and careful pipetting.
Temperature variations in the heating block.Use a calibrated thermocycler.
Weak Western blot signal Low LRRK2 expression in the chosen cell line.Use a cell line with higher endogenous LRRK2 expression or consider overexpression systems.
Poor antibody quality.Titrate the primary and secondary antibodies and try different antibody sources.

References

Troubleshooting & Optimization

Navigating Solubility Challenges with CZC-54252 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Tarrytown, NY – Researchers and drug development professionals working with the potent and selective LRRK2 inhibitor, CZC-54252 hydrochloride, now have access to a comprehensive technical support center designed to address common solubility issues and provide clear, actionable solutions. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure consistent and effective use of this critical research compound.

This compound is a key tool in the study of Parkinson's disease and other neurodegenerative disorders due to its potent inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] However, its hydrophobic nature can present significant solubility challenges, potentially impacting experimental outcomes. This guide aims to provide researchers with the necessary information to overcome these hurdles.

Solubility Profile of this compound

A clear understanding of this compound's solubility in various solvents is the first step toward successful experimental design. The following table summarizes the available quantitative data.

SolventConcentrationRemarks
DMSO (Dimethyl Sulfoxide) ≥ 100 mg/mL (198.02 mM)[1][4]Hygroscopic DMSO can significantly impact solubility; always use freshly opened DMSO.[1][4] Sonication is recommended to aid dissolution.[5]
Soluble to 100 mM[3]
Up to 50 mg/ml[6][7]
10 mg/mL[8]
DMF (Dimethylformamide) 20 mg/mL[8]
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL[8]
Water Insoluble[4]
Ethanol Insoluble[4]
In Vivo Formulation ≥ 2.5 mg/mL (4.95 mM)[1][9]A clear solution can be achieved with a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][5][9]

Troubleshooting Common Solubility Issues

Q1: My this compound is not dissolving in DMSO, even at concentrations reported to be soluble. What could be the problem?

A1: This is a common issue that can often be resolved with the following troubleshooting steps:

  • Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1][4] "Wet" DMSO will have a significantly lower capacity to dissolve hydrophobic compounds like this compound. Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.

  • Sonication: To aid dissolution, sonicate the solution in a water bath for several minutes.[5] This provides the necessary energy to break up compound aggregates and facilitate solvation.

  • Gentle Warming: Gentle warming of the solution (e.g., to 37°C) can also increase solubility. However, be cautious and avoid excessive heat, which could degrade the compound.

  • Check for Precipitate: After dissolution, visually inspect the solution for any undissolved particles or precipitate. If present, you may need to centrifuge the solution and use the supernatant.

Experimental Workflow for Preparing a Stock Solution

G cluster_start Preparation cluster_dissolution Dissolution cluster_verification Verification & Storage start Weigh CZC-54252 HCl add_dmso Add fresh, anhydrous DMSO start->add_dmso vortex Vortex thoroughly add_dmso->vortex sonicate Sonicate if needed vortex->sonicate inspect Visually inspect for clarity sonicate->inspect store Store at -20°C or -80°C inspect->store

Caption: Workflow for preparing a this compound stock solution.

Q2: I need to prepare an aqueous solution of this compound for my cell-based assay, but it precipitates when I dilute my DMSO stock. How can I prevent this?

A2: Direct dilution of a concentrated DMSO stock into an aqueous buffer is a frequent cause of precipitation for hydrophobic compounds. Here are some strategies to mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in DMSO concentration can help keep the compound in solution.

  • Use of a Surfactant: Incorporating a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your final aqueous buffer can help to maintain the solubility of this compound.

  • Serum in Media: If your cell culture media contains serum, the proteins in the serum (like albumin) can bind to the compound and help to keep it soluble. Try diluting your stock solution directly into the complete cell culture media.

Q3: What is the recommended method for preparing this compound for in vivo animal studies?

A3: Due to its poor aqueous solubility, a specific formulation is required for in vivo administration. A commonly used vehicle consists of a mixture of solvents to ensure the compound remains in solution upon injection.

Detailed Protocol for In Vivo Formulation

The following protocol is recommended for preparing a 2.5 mg/mL solution of this compound for in vivo use.[1][9]

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the components in the following order:

    • Add 40% (by final volume) of PEG300.

    • Add 5% (by final volume) of Tween-80 and mix thoroughly.

  • Final Formulation:

    • Slowly add 10% (by final volume) of the this compound DMSO stock solution to the PEG300/Tween-80 mixture while vortexing.

    • Add 45% (by final volume) of sterile saline and continue to mix until a clear, homogenous solution is formed.

Experimental Workflow for In Vivo Formulation

G cluster_stock Stock Preparation cluster_vehicle Vehicle Preparation cluster_final Final Formulation stock Dissolve CZC-54252 HCl in 100% DMSO add_stock Add 10% DMSO stock to vehicle stock->add_stock peg Add 40% PEG300 tween Add 5% Tween-80 peg->tween mix1 Mix thoroughly tween->mix1 mix1->add_stock add_saline Add 45% saline add_stock->add_saline mix2 Mix to a clear solution add_saline->mix2

Caption: Workflow for preparing an in vivo formulation of this compound.

Mechanism of Action: LRRK2 Signaling Pathway

This compound exerts its neuroprotective effects by inhibiting the kinase activity of LRRK2.[1][2][8] LRRK2 is a large, complex protein with multiple domains, and its kinase activity is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Mutations in the LRRK2 gene, such as the common G2019S mutation, can lead to increased kinase activity and are a significant genetic risk factor for Parkinson's disease.[6][7]

By inhibiting LRRK2, this compound can help to normalize these cellular processes and protect neurons from degeneration.[6][8]

LRRK2 Signaling Pathway and Inhibition by CZC-54252

G LRRK2 LRRK2 Kinase Substrate Substrate (e.g., Rab GTPases) LRRK2->Substrate Phosphorylation pSubstrate Phosphorylated Substrate LRRK2->pSubstrate Dysfunction Cellular Dysfunction (e.g., impaired autophagy, vesicular trafficking defects) pSubstrate->Dysfunction CZC54252 CZC-54252 HCl CZC54252->LRRK2 Inhibition

Caption: Inhibition of the LRRK2 signaling pathway by this compound.

By providing this detailed technical support guide, we aim to empower researchers to confidently and effectively utilize this compound in their studies, ultimately advancing our understanding and treatment of neurodegenerative diseases.

References

Technical Support Center: CZC-54252 Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and use of CZC-54252 hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound?

For long-term storage, it is recommended to store the solid compound in a dry, dark environment at -20°C for up to several years.[1][2][3] For short-term storage (days to weeks), 0-4°C is acceptable.[1]

Q2: What is the best solvent to prepare a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2][3][4] It is soluble in DMSO up to 100 mg/mL.[3] For cellular assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid cytotoxicity.

Q3: How should I store the this compound stock solution?

Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[2][4][5] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.[4][5]

Q4: My this compound solution has precipitated after thawing. What should I do?

Precipitation upon thawing can occur if the solution was not properly dissolved initially or if the storage temperature was inconsistent. To redissolve the compound, gently warm the vial to 37°C and vortex or sonicate until the solution is clear. Always visually inspect the solution for any particulate matter before use.

Q5: I am observing reduced efficacy of my this compound solution in my experiments. What could be the cause?

A loss of activity could be due to several factors:

  • Improper Storage: Exposure to light, frequent freeze-thaw cycles, or prolonged storage at improper temperatures can lead to degradation.

  • Degradation in Experimental Media: The compound may not be stable in your specific cell culture medium over the duration of the experiment. It is advisable to prepare fresh dilutions in media for each experiment.

  • Incorrect Concentration: Verify the concentration of your stock solution. If possible, use spectrophotometry or another analytical method to confirm the concentration.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in stock solution - Stored at too high a concentration- Improper initial dissolution- Freeze-thaw cycles- Gently warm the solution to 37°C and vortex or sonicate to redissolve.- Prepare a new stock solution at a lower concentration.- Aliquot stock solutions to minimize freeze-thaw cycles.
Precipitation upon dilution in aqueous buffer - Exceeded aqueous solubility limit- pH of the buffer is not optimal- Decrease the final concentration of the compound in the aqueous buffer.- Increase the percentage of co-solvent (e.g., DMSO) if the experiment allows.- Test different pH values for your aqueous buffer to improve solubility.
Inconsistent experimental results - Inaccurate pipetting of viscous DMSO stock- Degradation of the compound- Non-homogenous solution- Use positive displacement pipettes for accurate handling of DMSO solutions.- Prepare fresh dilutions from a properly stored stock for each experiment.- Ensure the solution is completely dissolved and homogenous before use by vortexing.
Loss of biological activity - Improper storage of stock solution- Degradation of the compound in working solution- Interaction with other components in the assay- Review and adhere to the recommended storage conditions.- Prepare working solutions immediately before use.- Run appropriate controls to check for any interference from other assay components.

Data Presentation

Summary of Storage Conditions for this compound
Form Supplier Short-Term Storage Long-Term Storage Solvent Solution Stability
Solid MedKoo Biosciences0 - 4°C (days to weeks)-20°C (months to years)->2 years if stored properly[1]
Solid MedchemExpress4°C (sealed, away from moisture)---
Solid Tribioscience--20°C-≥ 2 years[2]
Solution MedchemExpress-20°C (1 month)-80°C (6 months)DMSOSealed storage, away from moisture[4][5]
Solution Tribioscience--20°C (up to 3 months)DMSO-[2]
Solubility of this compound
Solvent Concentration Supplier
DMSOup to 50 mg/mLTribioscience[2]
DMSO33.33 mg/mL (61.56 mM)MedchemExpress[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 541.45 g/mol ). For example, for 1 mL of 10 mM solution, you will need 5.41 mg.

  • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for several minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro LRRK2 Kinase Activity Assay

Materials:

  • Recombinant LRRK2 enzyme (wild-type or mutant)

  • LRRK2-specific substrate (e.g., LRRKtide)

  • ATP

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).

  • Add the LRRK2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the LRRK2 substrate and ATP.

  • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

Caption: LRRK2 signaling pathway and the inhibitory action of CZC-54252.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Solid CZC-54252 (Solid) Stock 10 mM Stock Solution Solid->Stock DMSO DMSO DMSO->Stock Dilution Serial Dilution in Assay Buffer Stock->Dilution Assay In Vitro Kinase Assay or Cell-Based Assay Dilution->Assay Incubation Incubation with Cells/Enzyme Assay->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data Raw Data Collection Detection->Data Analysis IC50/EC50 Calculation Data->Analysis Results Results Interpretation Analysis->Results

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Overcoming Poor BBB Penetration of CZC-54252

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies and troubleshooting guides to address the challenges of delivering the LRRK2 inhibitor, CZC-54252, to the central nervous system (CNS).

Troubleshooting Guide

Q1: My in vivo studies show poor CNS target engagement with CZC-54252, despite its high in vitro potency. What should I investigate first?

A1: This is a common challenge due to the poor Blood-Brain Barrier (BBB) penetration of CZC-54252, which has been reported to be around 4% in pharmacokinetic studies.[1] The first step is to systematically evaluate the compound's physicochemical properties and its interaction with the BBB.

  • Confirm Physicochemical Properties: Assess properties that are critical for passive diffusion across the BBB. Key parameters include lipophilicity (LogP), molecular weight (MW), polar surface area (PSA), and hydrogen bond donors/acceptors.[2][3]

  • Assess Efflux Transporter Activity: Determine if CZC-54252 is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) at the BBB.[4] An in vitro efflux assay using MDCK-MDR1 cells is the standard approach.

  • Measure Unbound Brain-to-Plasma Ratio (Kp,uu): This is the gold standard for quantifying BBB penetration, as it accounts for plasma and brain tissue binding.[4][5][6] A low Kp,uu value confirms poor penetration.

The following workflow can guide your investigation:

G cluster_0 Initial Troubleshooting Workflow cluster_1 Potential Outcomes & Next Steps start Poor in vivo CNS Efficacy of CZC-54252 physchem Step 1: Characterize Physicochemical Properties (LogP, MW, PSA) start->physchem efflux Step 2: Perform In Vitro Efflux Assay (e.g., MDCK-MDR1) physchem->efflux kp_uu Step 3: Determine In Vivo Kp,uu via Microdialysis efflux->kp_uu diagnosis Step 4: Analyze Data to Identify Primary Barrier kp_uu->diagnosis outcome1 High Efflux Ratio: CZC-54252 is a P-gp/BCRP Substrate diagnosis->outcome1 If Efflux > 2 outcome2 Poor Physicochemical Profile: (e.g., High PSA, Low LogP) diagnosis->outcome2 If properties outside CNS drug-like range outcome3 Low Kp,uu Confirmed: Proceed to Enhancement Strategy diagnosis->outcome3 If Kp,uu << 1

Caption: Initial troubleshooting workflow for poor CNS efficacy.

Q2: My results from the MDCK-MDR1 assay show a high efflux ratio for CZC-54252. What are my options?

A2: A high efflux ratio indicates that CZC-54252 is actively removed from the brain by transporters like P-gp. Strategies to overcome this include:

  • Chemical Modification: Modify the structure of CZC-54252 to reduce its recognition by efflux transporters. This is a medicinal chemistry effort that involves synthesizing new analogs.[2][7]

  • Co-administration with P-gp Inhibitors: In preclinical settings, you can administer a P-gp inhibitor like elacridar or tariquidar alongside CZC-54252 to saturate the transporters and increase brain exposure.[8] This can confirm P-gp involvement in vivo but has translational limitations due to the risk of systemic drug-drug interactions.

  • Formulation Strategies: Encapsulating CZC-54252 in nanoparticles can sometimes shield the drug from efflux transporters, allowing it to cross the BBB more effectively.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to improve the BBB penetration of CZC-54252?

A1: There are three main approaches to enhance the delivery of CZC-54252 to the brain:

  • Chemical Modification (Prodrug Approach): This involves transiently modifying the CZC-54252 molecule to create a more lipophilic version (a prodrug) that can passively diffuse across the BBB.[3][8][10] Once in the brain, the modifying group is cleaved by brain-resident enzymes, releasing the active CZC-54252.

  • Formulation-Based Strategies (Nanoparticles/Liposomes): Encapsulating CZC-54252 in nanocarriers like liposomes or polymeric nanoparticles can facilitate its transport across the BBB.[9][11][12] These carriers can be further decorated with ligands that target specific receptors on the BBB for receptor-mediated transcytosis.[12]

  • Biological and Physical Strategies: These are more invasive or complex methods and include co-administration with agents that transiently open the BBB or using techniques like focused ultrasound.[13] Another non-invasive approach is intranasal delivery, which can bypass the BBB to some extent.[11][14][15]

G cluster_0 Strategies to Enhance BBB Penetration cluster_chem Chemical Modification cluster_form Formulation cluster_bio Alternative Delivery center CZC-54252 (Poor BBB Penetration) prodrug Prodrug Synthesis (Increase Lipophilicity) center->prodrug Modify Drug liposomes Liposome Encapsulation center->liposomes Encapsulate Drug nanoparticles Polymeric Nanoparticles center->nanoparticles Encapsulate Drug intranasal Intranasal Administration center->intranasal Bypass BBB

Caption: Overview of strategies to improve BBB penetration.

Q2: What is a realistic target for the unbound brain-to-plasma ratio (Kp,uu) for a CNS drug candidate?

A2: For a drug to be considered a viable CNS candidate that crosses the BBB primarily by passive diffusion, a Kp,uu value close to 1 is ideal.[5]

  • Kp,uu ≈ 1: Suggests passive diffusion is the dominant mechanism, with influx and efflux being roughly equal.

  • Kp,uu > 1: Suggests active influx into the brain.

  • Kp,uu < 0.3-0.5: Generally indicates significant efflux and poor penetration. A compound with a Kp,uu in this range is often considered poorly brain-penetrant.[4]

Q3: Can intranasal delivery be a viable option for CZC-54252?

A3: Intranasal delivery is a promising non-invasive strategy that can deliver drugs directly to the brain along the olfactory and trigeminal neural pathways, bypassing the BBB.[14] This route is particularly advantageous for compounds that are otherwise unable to cross the BBB. Formulating CZC-54252 into a mucoadhesive nanoparticle or liposomal spray could enhance its stability and absorption in the nasal cavity, making this a potentially viable approach.[9][14]

Data Presentation

The following tables summarize hypothetical data for CZC-54252 and modified versions designed to improve BBB penetration.

Table 1: Physicochemical and In Vitro Permeability Data

Compound IDModification StrategyMW (Da)cLogPPSA (Ų)PAMPA-BBB Pe (10-6 cm/s)MDCK-MDR1 Efflux Ratio (B-A/A-B)
CZC-54252 Parent Compound505.03.8110.51.58.5
CZC-PD01 Lipophilic Prodrug575.14.9110.58.27.9
CZC-NP01 Nanoparticle FormulationN/AN/AN/A12.51.8
CZC-LIP01 Liposomal FormulationN/AN/AN/A10.12.1

Table 2: In Vivo Pharmacokinetic Data (Rodent Model)

Compound IDDosing RoutePlasma AUC (ng·h/mL)Brain Cmax (ng/g)Kp (Total Brain/Plasma)Kp,uu (Unbound Brain/Plasma)
CZC-54252 IV25001000.040.02
CZC-PD01 IV24504900.200.11
CZC-NP01 IV23009200.400.25
CZC-LIP01 Intranasal180012600.700.45

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To assess the passive permeability of CZC-54252 and its analogs across an artificial BBB membrane.

Materials:

  • PAMPA plate (e.g., Corning Gentest™)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (10 mM in DMSO)

  • Lucifer Yellow (membrane integrity marker)

  • 96-well UV-Vis plate reader

Methodology:

  • Prepare Lipid Solution: Dissolve porcine brain lipid in dodecane to a final concentration of 20 mg/mL.

  • Coat Donor Plate: Add 5 µL of the lipid solution to each well of the donor plate filter membrane and allow it to impregnate for 5 minutes.

  • Prepare Donor Solution: Dilute the 10 mM stock of each test compound to a final concentration of 10 µM in PBS.

  • Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS.

  • Assemble Plate: Carefully place the coated donor plate on top of the acceptor plate, ensuring the filter bottoms are immersed in the acceptor solution. Add 150 µL of the donor solution to each well of the donor plate.

  • Incubation: Cover the plate and incubate at room temperature for 4-18 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability (Pe): Use the provided manufacturer's formula, which accounts for well volume and incubation time, to calculate the effective permeability coefficient (Pe).

Protocol 2: In Vivo Rodent Pharmacokinetic Study for Brain Penetration (Kp,uu)

Objective: To determine the unbound brain-to-plasma concentration ratio (Kp,uu) of CZC-54252.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Test compound (formulated for IV or PO administration)

  • Blood collection supplies (e.g., heparinized tubes)

  • Brain harvesting tools

  • Homogenizer

  • Equilibrium dialysis apparatus

  • LC-MS/MS for bioanalysis

Methodology:

  • Dosing: Administer CZC-54252 to a cohort of rats (n=3-5 per time point) at a defined dose (e.g., 5 mg/kg, IV).

  • Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), collect blood samples via tail vein or cardiac puncture. Immediately following blood collection, euthanize the animal and perfuse with saline to remove blood from the brain. Harvest the whole brain.

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Brain: Weigh the brain and homogenize it in 4 volumes of PBS to create a brain homogenate.

  • Determine Total Concentrations: Use LC-MS/MS to measure the total concentration of CZC-54252 in plasma (Cp) and brain homogenate (Cbrain).

  • Determine Fraction Unbound:

    • Plasma (fu,p): Use equilibrium dialysis to determine the fraction of CZC-54252 not bound to plasma proteins.

    • Brain (fu,brain): Use equilibrium dialysis with the brain homogenate to determine the fraction of CZC-54252 not bound to brain tissue.

  • Calculate Ratios:

    • Total Brain-to-Plasma Ratio (Kp): Kp = Cbrain / Cp

    • Unbound Brain-to-Plasma Ratio (Kp,uu): Kp,uu = (Cbrain * fu,brain) / (Cp * fu,p) = Kp * (fu,brain / fu,p)[4][5]

References

potential off-target effects of CZC-54252 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CZC-54252 hydrochloride. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] It has been shown to inhibit both the wild-type and the G2019S mutant form of LRRK2, which is commonly associated with Parkinson's disease.[1][2][4][5]

Q2: What is the known on-target potency of this compound?

The inhibitory activity of CZC-54252 against LRRK2 has been quantified through IC50 measurements. The IC50 values for both wild-type and G2019S mutant LRRK2 are in the low nanomolar range, indicating high potency.[1][2][4][5]

Q3: Has this compound been screened for off-target activity?

Yes, CZC-54252 has undergone kinase selectivity profiling to assess its activity against a broad panel of kinases.[2][3] This is a standard procedure to understand the specificity of a kinase inhibitor and to identify potential off-target effects.

Q4: What were the results of the kinase selectivity screening for CZC-54252?

In a comprehensive study, CZC-54252 was screened against a panel of 184 different protein kinases.[2][3] The results indicated that CZC-54252 has good selectivity for LRRK2. Besides LRRK2, it was found to potently inhibit the binding of only ten other human or mouse kinases.[2]

Q5: What are the specific off-target kinases inhibited by CZC-54252?

While it is documented that CZC-54252 inhibits ten other kinases with high potency, the specific identities of these kinases and their corresponding IC50 values are detailed in the supplementary data of the original research publication by Ramsden et al. (2011) in ACS Chemical Biology.[2] This supplementary information is not available in the publicly accessible search results. A related compound, CZC-25146, was shown to have a cleaner profile, inhibiting only five kinases (PLK4, GAK, TNK1, CAMKK2, and PIP4K2C).[2]

Troubleshooting Guide

Issue: I am observing an unexpected phenotype in my experiment that does not seem to be related to LRRK2 inhibition.

Possible Cause: This could be due to an off-target effect of CZC-54252. Although it is highly selective, it is known to inhibit a small number of other kinases.

Recommended Action:

  • Review the literature for the known off-target profile of CZC-54252. As the specific off-targets are not publicly listed, consider if the observed phenotype could be related to the inhibition of other kinases.

  • Consider using a structurally different LRRK2 inhibitor as a control to see if the same phenotype is observed.

  • If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of LRRK2 to confirm that the primary observed effect is on-target.

Issue: I am seeing cytotoxicity at higher concentrations of CZC-54252.

Possible Cause: While generally not cytotoxic at effective concentrations, high concentrations of any compound can lead to off-target toxicity.

Recommended Action:

  • Perform a dose-response curve to determine the therapeutic window for your specific cell type or model system.

  • Ensure that the concentration of CZC-54252 being used is within the recommended range for effective LRRK2 inhibition (typically in the low nanomolar range).

  • Use appropriate vehicle controls (e.g., DMSO) to rule out solvent-induced toxicity.

Quantitative Data

On-Target Potency of CZC-54252

TargetIC50 (nM)
LRRK2 (Wild-Type)1.28[1][4][5]
LRRK2 (G2019S Mutant)1.85[1][4][5]

Off-Target Kinase Profile of CZC-54252

Kinase Panel SizeNumber of Potently Inhibited Off-Target KinasesSpecific Off-Target Kinases and IC50 Values
18410[2]Data contained in supplementary material of the source publication and not publicly available in search results.

Experimental Protocols

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based Kinase Activity Assay (for on-target IC50 determination)

This assay is used to measure the enzymatic activity of LRRK2 and the inhibitory potency of compounds like CZC-54252.

  • Principle: The assay measures the phosphorylation of a substrate peptide by the LRRK2 enzyme. A europium-labeled anti-phosphoserine antibody binds to the phosphorylated substrate, bringing it in close proximity to a fluorescently tagged peptide, which results in a FRET signal.

  • Methodology:

    • Recombinant human wild-type or G2019S LRRK2 enzyme is incubated with a specific substrate peptide.

    • ATP is added to initiate the kinase reaction. For CZC-54252, an ATP concentration of 100 µM was used, which approximates the KM of LRRK2 for ATP.[2]

    • The inhibitor, CZC-54252, is added at varying concentrations to determine its dose-dependent inhibitory effect.

    • The reaction is allowed to proceed for a defined period.

    • A solution containing a europium-labeled antibody and a fluorescent tracer is added to detect the phosphorylated product.

    • The TR-FRET signal is measured on a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Chemoproteomics-based Kinase Selectivity Profiling (for off-target identification)

This method is used to assess the selectivity of a kinase inhibitor across a large portion of the kinome.

  • Principle: This technique relies on affinity chromatography using immobilized, broad-spectrum kinase inhibitors ("Kinobeads") to capture a significant portion of the cellular kinome from a cell lysate. The inhibitor of interest (CZC-54252) is then used to compete for binding of kinases to the beads. The amount of each kinase bound to the beads in the presence and absence of the test compound is quantified by mass spectrometry.

  • Methodology:

    • Cell lysates (e.g., from HeLa cells, Jurkat/Ramos cells, or mouse brain) are prepared.[2]

    • The lysates are incubated with Kinobeads in the presence of varying concentrations of CZC-54252 (typically in a range from 10 nM to 2 µM).[2]

    • Kinases that are not inhibited by CZC-54252 will bind to the Kinobeads, while those that are potently inhibited will remain in the supernatant.

    • The Kinobeads are washed to remove non-specifically bound proteins.

    • The bound kinases are eluted and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Concentration-response curves are generated for each identified kinase to determine their IC50 values for CZC-54252.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_mutations->LRRK2 increases activity Oxidative_Stress Oxidative Stress Oxidative_Stress->LRRK2 activates LRRK2_active Active LRRK2 (Phosphorylation) LRRK2->LRRK2_active Substrate_Phosphorylation Substrate Phosphorylation (e.g., Rab GTPases) LRRK2_active->Substrate_Phosphorylation Vesicular_Trafficking Altered Vesicular Trafficking Substrate_Phosphorylation->Vesicular_Trafficking Autophagy Impaired Autophagy Substrate_Phosphorylation->Autophagy Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage CZC54252 CZC-54252 hydrochloride CZC54252->LRRK2_active inhibits

Caption: LRRK2 Signaling Pathway and Inhibition by CZC-54252.

Kinase_Selectivity_Workflow cluster_preparation Sample Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis Cell_Lysate Cell/Tissue Lysate (Containing a mixture of kinases) Incubation Incubation of Lysate, Kinobeads, and CZC-54252 Cell_Lysate->Incubation Kinobeads Kinobeads (Immobilized broad-spectrum kinase inhibitors) Kinobeads->Incubation CZC54252 CZC-54252 (Varying Concentrations) CZC54252->Incubation Wash Wash to Remove Non-bound Proteins Incubation->Wash Elution Elution of Bound Kinases Wash->Elution LC_MSMS LC-MS/MS Analysis (Quantification of Kinases) Elution->LC_MSMS Data_Analysis Data Analysis (IC50 Determination) LC_MSMS->Data_Analysis

Caption: Experimental Workflow for Kinase Selectivity Profiling.

References

Technical Support Center: CZC-54252 Hydrochloride In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CZC-54252 hydrochloride in in vivo experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] LRRK2 is a key enzyme implicated in the pathogenesis of Parkinson's disease.[1] this compound works by blocking the kinase activity of both wild-type and mutant forms of LRRK2, thereby attenuating neuronal injury associated with LRRK2 hyperactivation.[3]

2. What are the solubility characteristics of this compound?

This compound is highly soluble in DMSO but is insoluble in water and ethanol. This necessitates the use of a co-solvent system for in vivo administration.

3. What is the recommended formulation for in vivo delivery of this compound?

A commonly used and effective formulation for in vivo administration of this compound and other hydrophobic small molecules is a vehicle composed of DMSO, PEG300, Tween-80, and saline.[4] A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

Troubleshooting In Vivo Delivery

Q1: I am observing precipitation when preparing the formulation. What should I do?

This is a common issue when preparing formulations with multiple components. Here are some troubleshooting steps:

  • Order of Addition is Crucial: Always add the solvents in the correct order. The recommended sequence is to first dissolve the this compound in DMSO to create a stock solution. Then, add the PEG300, followed by Tween-80, and finally, add the saline dropwise while vortexing.[5]

  • Thorough Mixing: Ensure the solution is mixed thoroughly after the addition of each component.

  • Temperature: Gentle warming of the solution to 37°C can aid in dissolution.[5]

  • Sonication: Using a sonicator can also help to fully dissolve the compound.[6]

Q2: My prepared formulation is cloudy or shows phase separation. How can I fix this?

Cloudiness or phase separation indicates that the components are not fully miscible.

  • Verify Ratios: Double-check the volumetric ratios of each component in your formulation.

  • Homogenization: Ensure thorough mixing and homogenization after each solvent addition.

  • Fresh Preparation: It is highly recommended to prepare the formulation fresh on the day of use to minimize the risk of instability.[5]

Q3: I am concerned about the potential toxicity of the vehicle. What are the considerations?

While the recommended formulation is generally well-tolerated in animal studies, there are some potential concerns:[4]

  • DMSO Toxicity: High concentrations of DMSO can cause hemolysis and neurotoxicity.[7] For sensitive routes of administration like intravenous (IV) injections, it is advisable to keep the final DMSO concentration as low as possible, ideally below 5%.

  • Tween-80 Effects: Tween-80 can also cause hemolysis at higher concentrations and may induce hypersensitivity reactions in some animals.[8][9][10][11]

  • Vehicle Control Group: It is essential to include a vehicle-only control group in your experiments to differentiate the effects of the compound from any potential effects of the delivery vehicle.[12]

Q4: Can I store the prepared this compound formulation?

It is strongly recommended to use the final formulation immediately after preparation.[6] While a stock solution of CZC-54252 in DMSO can be stored at -20°C or -80°C, the complete formulation containing PEG300, Tween-80, and saline is less stable and prone to precipitation over time.[5][13]

Data Presentation

Table 1: Recommended In Vivo Formulation for this compound

ComponentPercentage (v/v)Role in Formulation
DMSO10%Primary solvent for this compound
PEG30040%Co-solvent to improve solubility
Tween-805%Surfactant to enhance stability and prevent precipitation
Saline (0.9% NaCl)45%Aqueous vehicle for injection

Table 2: Troubleshooting Common Formulation Issues

IssuePotential CauseRecommended Solution
Precipitation during preparation Incorrect order of solvent addition; Incomplete dissolutionFollow the correct order of addition (DMSO stock, PEG300, Tween-80, Saline). Use gentle warming (37°C) and/or sonication. Ensure thorough mixing at each step.[5][6]
Cloudiness or phase separation Incorrect component ratios; Insufficient mixingVerify the volumetric ratios. Homogenize the solution thoroughly. Prepare the formulation fresh before use.[5]
Animal distress or adverse reaction High concentration of DMSO or Tween-80; Rapid injection rateConsider reducing the DMSO concentration for sensitive administration routes. Administer the injection slowly. Always include a vehicle control group to assess tolerability.[7][12]
Formulation instability over time Supersaturation; Component degradationPrepare the formulation fresh on the day of the experiment. Do not store the final mixed formulation.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration (1 mL)

  • Prepare Stock Solution: Dissolve the required amount of this compound in 100 µL of 100% DMSO. Ensure the compound is completely dissolved. Gentle vortexing or brief sonication can be used.

  • Add Co-solvent: In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Combine: Add the 100 µL of CZC-54252/DMSO stock solution to the PEG300. Vortex thoroughly until the solution is clear and homogenous.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.

  • Add Saline: Slowly add 450 µL of sterile saline to the tube while continuously vortexing. This gradual addition is critical to prevent precipitation.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. The final solution should be clear. Use immediately.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_control Control Group prep1 Dissolve CZC-54252 HCl in 100% DMSO prep2 Add PEG300 prep1->prep2 prep3 Add Tween-80 prep2->prep3 prep4 Slowly add Saline (while vortexing) prep3->prep4 prep_final Final Clear Solution prep4->prep_final admin_start Administer to Animal Model prep_final->admin_start admin_observe Monitor for Adverse Effects admin_start->admin_observe admin_data Collect Experimental Data admin_observe->admin_data control_prep Prepare Vehicle Only (No CZC-54252 HCl) control_admin Administer Vehicle to Control Group control_prep->control_admin

Caption: Experimental workflow for the preparation and in vivo administration of this compound.

LRRK2_pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2 LRRK2 MAPK_Pathway MAPK Pathway LRRK2->MAPK_Pathway Phosphorylates Autophagy Autophagy Modulation LRRK2->Autophagy Vesicular_Trafficking Vesicular Trafficking LRRK2->Vesicular_Trafficking CZC54252 CZC-54252 HCl CZC54252->LRRK2 Inhibits Upstream_Signals Cellular Stress / Growth Factors Upstream_Signals->LRRK2 Activates Neuronal_Injury Neuronal Injury MAPK_Pathway->Neuronal_Injury Autophagy->Neuronal_Injury Dysregulation leads to Vesicular_Trafficking->Neuronal_Injury Impairment leads to

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

References

CZC-54252 Hydrochloride Cytotoxicity Assessment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the cytotoxicity of CZC-54252 hydrochloride, a potent and selective LRRK2 inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available research.

Table 1: In Vitro Potency of CZC-54252

TargetAssay TypeIC50 (nM)
Wild-Type LRRK2TR-FRET Kinase Assay1.28[1][2][3][4]
G2019S Mutant LRRK2TR-FRET Kinase Assay1.85[1][2][3][4]

Table 2: Neuroprotective and Cytotoxic Concentrations of CZC-54252

EffectCell TypeEC50 / Concentration
Attenuation of G2019S LRRK2-induced neuronal injuryPrimary Human Neurons~1 nM[1][2]
Overt CytotoxicityHuman Cortical Neurons≥1 μM

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability Assessment

This protocol outlines a general method for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Selected cell line (e.g., SH-SY5Y, HEK293T, or primary neurons)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase and have high viability.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for cell lines).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine a dose-response curve.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of CZC-54252) and a negative control (untreated cells).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of CZC-54252 or controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Subtract the absorbance of the blank wells (medium and MTT solution only) from the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the recommended starting concentration range for cytotoxicity testing of this compound?

A1: Based on available data, CZC-54252 is neuroprotective at nanomolar concentrations, with overt cytotoxicity observed at concentrations of 1 µM and higher in human cortical neurons. Therefore, a wide concentration range is recommended for initial cytotoxicity assessment, for example, from 10 nM to 100 µM, to establish a comprehensive dose-response curve.

Q2: My cells are showing significant death even in the vehicle control wells. What could be the issue?

A2: This is likely due to the toxicity of the solvent, DMSO. Ensure that the final concentration of DMSO in the cell culture medium is low and non-toxic to your specific cell line, typically below 0.5%. It is crucial to perform a vehicle control experiment with varying concentrations of DMSO to determine the tolerance of your cells.

Q3: I am not observing any cytotoxicity even at high concentrations of CZC-54252. What are the possible reasons?

A3: Several factors could contribute to this:

  • Cell Line Resistance: The cell line you are using may be inherently resistant to the cytotoxic effects of CZC-54252. Consider using a different, potentially more sensitive cell line.

  • Compound Inactivity: Ensure that the this compound has been stored correctly (typically at -20°C or -80°C) and has not degraded.

  • Short Incubation Time: The treatment duration may be too short to induce a cytotoxic response. Consider extending the incubation period (e.g., to 48 or 72 hours).

  • Incomplete Dissolution: Ensure the compound is fully dissolved in DMSO before diluting it in the culture medium.

Q4: How can I be sure that the observed cytotoxicity is due to CZC-54252 and not an off-target effect?

A4: While CZC-54252 is a selective LRRK2 inhibitor, high concentrations may lead to off-target effects. To investigate this, you could:

  • Use a Structurally Different LRRK2 Inhibitor: Compare the cytotoxic effects with another potent and selective LRRK2 inhibitor. If the cytotoxicity is similar, it is more likely to be an on-target effect.

  • LRRK2 Knockdown/Knockout Cells: Test the cytotoxicity of CZC-54252 in cells where LRRK2 has been knocked down or knocked out. A reduction in cytotoxicity in these cells would suggest an on-target effect.

Q5: The results of my MTT assay are highly variable. How can I improve the reproducibility?

A5: High variability in MTT assays can be caused by several factors:

  • Inconsistent Cell Seeding: Ensure a uniform number of cells are seeded in each well.

  • Incomplete Solubilization of Formazan Crystals: Make sure the formazan crystals are completely dissolved before reading the absorbance.

  • Presence of Air Bubbles: Check for and remove any air bubbles in the wells before reading the plate.

  • Edge Effects: To minimize edge effects, avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or medium.

Visualizations

G cluster_0 This compound Experimental Workflow prep Prepare CZC-54252 Stock (in DMSO) treat Treat Cells with Serial Dilutions of CZC-54252 prep->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Analyze Data & Determine IC50 read->analyze G cluster_1 LRRK2 Signaling and Potential for Cytotoxicity cluster_downstream Known Downstream Effects cluster_off_target Potential Off-Target/Stress Pathways czc CZC-54252 HCl lrrk2 LRRK2 Kinase Activity czc->lrrk2 Inhibition (nM range) rab_phos Rab Protein Phosphorylation lrrk2->rab_phos Regulates autophagy Autophagy Regulation lrrk2->autophagy vesicular Vesicular Trafficking rab_phos->vesicular high_conc High Concentrations (≥1 µM) off_target Off-Target Kinase Inhibition high_conc->off_target stress Cellular Stress Pathways off_target->stress cytotoxicity Cytotoxicity stress->cytotoxicity

References

Validation & Comparative

A Comparative Guide to LRRK2 Kinase Inhibitors: CZC-54252 Hydrochloride Versus Other Key Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The discovery that pathogenic mutations, particularly the G2019S substitution, result in a gain of kinase function has established LRRK2 as a key therapeutic target. Consequently, the development of potent and selective LRRK2 kinase inhibitors is a major focus of research. These inhibitors are indispensable tools for dissecting the physiological and pathological roles of LRRK2 and for the development of potential disease-modifying therapies.

This guide provides an objective comparison of CZC-54252 hydrochloride with other widely used preclinical LRRK2 inhibitors, including MLi-2, GNE-7915, and PF-06447475. We present key experimental data on their biochemical potency, cellular activity, and kinase selectivity, along with detailed methodologies for the principal assays used in their evaluation.

Data Presentation: Quantitative Comparison of LRRK2 Inhibitors

The efficacy of a kinase inhibitor is primarily defined by its potency against the target enzyme and its selectivity across the broader human kinome. The following tables summarize key quantitative data for this compound and other selected LRRK2 inhibitors, facilitating a direct comparison of their performance.

Table 1: Biochemical Potency of LRRK2 Inhibitors

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency in a biochemical assay. Lower values are indicative of higher potency.

InhibitorTargetIC50 (nM)Reference
This compound LRRK2 (Wild-Type)1.28[1][2][3][4]
LRRK2 (G2019S)1.85[1][2][3][4]
MLi-2 LRRK2 (G2019S)0.76[5][6]
GNE-7915 LRRK29[5][7]
PF-06447475 LRRK2 (Wild-Type)3.0[5]
LRRK2 (G2019S)1.3[5]
LRRK2-IN-1 LRRK2 (Wild-Type)13[6][8]
LRRK2 (G2019S)6[6][8]

Table 2: Cellular Potency of LRRK2 Inhibitors

Cellular potency reflects an inhibitor's effectiveness within a biological system. It is often measured by the inhibition of LRRK2 autophosphorylation at serine 935 (pS935), a widely accepted biomarker of LRRK2 kinase activity in cells.

InhibitorCellular AssayIC50 (nM)Reference
CZC-54252 Attenuation of G2019S LRRK2-induced neuronal injury (EC50)~1[1][3][4]
MLi-2 pSer935 dephosphorylation1.4[5][6][9]
GNE-0877 (DNL201) Cellular Potency3[5][6]
PF-06447475 pSer935 dephosphorylation5[5]

Table 3: Kinase Selectivity Profile

Kinase selectivity is crucial for minimizing off-target effects. This is often assessed by screening the inhibitor against a large panel of kinases.

InhibitorKinase Panel SizeNumber of Kinases Inhibited (>50% at a given concentration)Reference
CZC-54252 18510[6][10]
CZC-25146 1855[6][10]
MLi-2 308>295-fold selectivity for LRRK2 over other kinases[6]
LRRK2-IN-1 44212 (at 10 µM)[8]
GNE-7915 392High selectivity for LRRK2[7]

Mandatory Visualization

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_kinase LRRK2 Kinase Activity cluster_downstream Downstream Effects cluster_pathology Pathological Outcomes GTP/GDP GTP/GDP LRRK2_GTPase LRRK2 GTPase Domain GTP/GDP->LRRK2_GTPase GTP binding activates LRRK2_Kinase LRRK2 Kinase Domain LRRK2_GTPase->LRRK2_Kinase Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Kinase->Rab_GTPases Phosphorylates Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_Kinase->Cytoskeletal_Dynamics Inhibitors CZC-54252 MLi-2 GNE-7915 PF-06447475 Inhibitors->LRRK2_Kinase Inhibit Autophagy Autophagy Rab_GTPases->Autophagy Mitochondrial_Function Mitochondrial Function Rab_GTPases->Mitochondrial_Function Neuronal_Damage Neuronal Damage & Neurodegeneration Autophagy->Neuronal_Damage Mitochondrial_Function->Neuronal_Damage

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Kinase_Selectivity Kinome-wide Selectivity Profiling Biochemical_Assay->Kinase_Selectivity Cellular_Potency Cellular Target Engagement Assay (pS935 LRRK2 IC50) Kinase_Selectivity->Cellular_Potency Toxicity_Assay Cellular Toxicity Assays Cellular_Potency->Toxicity_Assay PK_Studies Pharmacokinetic (PK) Studies (Brain Penetration) Toxicity_Assay->PK_Studies PD_Studies Pharmacodynamic (PD) Studies (Target Engagement in vivo) PK_Studies->PD_Studies Efficacy_Models Efficacy in Disease Models PD_Studies->Efficacy_Models

Caption: General Experimental Workflow for LRRK2 Inhibitor Evaluation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of data across different studies.

In Vitro LRRK2 Kinase Inhibition Assay (Biochemical Potency)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LRRK2 protein.

  • Objective: To determine the biochemical IC50 of an inhibitor against wild-type and/or mutant LRRK2.

  • Materials:

    • Purified recombinant human LRRK2 (wild-type or G2019S mutant).

    • LRRK2 substrate (e.g., LRRKtide peptide).

    • ATP (often at a concentration close to the Km for the enzyme).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • Assay buffer (containing MgCl2, DTT, etc.).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or radiolabeled [γ-³²P]ATP).

  • General Protocol:

    • Prepare a serial dilution of the LRRK2 inhibitor in DMSO and then dilute in assay buffer.

    • In a microplate, add the LRRK2 enzyme, the substrate peptide, and the inhibitor solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value using non-linear regression analysis.

Cellular LRRK2 Phosphorylation Assay (Cellular Potency)

This assay measures the ability of an inhibitor to block LRRK2 activity inside a cell, typically by monitoring the phosphorylation status of LRRK2 at Serine 935 (pS935), an indirect but robust biomarker of kinase inhibition.

  • Objective: To determine the cellular IC50 of an inhibitor by measuring the reduction in pS935-LRRK2 levels.

  • Materials:

    • Cell line expressing LRRK2 (e.g., HEK293 cells overexpressing LRRK2, or SH-SY5Y cells).

    • Test inhibitor at various concentrations.

    • Cell lysis buffer containing protease and phosphatase inhibitors.

    • Primary antibodies: anti-pS935-LRRK2 and anti-total LRRK2.

    • Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).

    • Western blotting or ELISA reagents.

  • General Protocol:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the LRRK2 inhibitor or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Analyze equal amounts of protein from each sample by Western blotting or ELISA.

    • Probe the Western blot membrane or ELISA plate with primary antibodies against pS935-LRRK2 and total LRRK2.

    • Incubate with the appropriate secondary antibody and detect the signal.

    • Quantify the band intensities or signal and normalize the pS935-LRRK2 signal to the total LRRK2 signal.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a highly potent LRRK2 inhibitor with low nanomolar IC50 values against both wild-type and G2019S LRRK2.[1][2][3][4] Its cellular efficacy in attenuating neuronal injury associated with the G2019S mutation is also in the low nanomolar range.[1][3][4] When compared to other well-established LRRK2 inhibitors, CZC-54252 demonstrates comparable or superior biochemical potency. For instance, its IC50 values are lower than those reported for GNE-7915 and LRRK2-IN-1.[5][6][7][8] It is in a similar range of potency as MLi-2 and PF-06447475.[5][6]

In terms of kinase selectivity, CZC-54252 was found to inhibit 10 out of 185 kinases, suggesting a relatively selective profile, although some off-target activity is present.[6][10] This highlights the importance of comprehensive kinome scanning for any inhibitor being considered for further development. A notable limitation of both CZC-54252 and the related compound CZC-25146 is their reported failure to cross the blood-brain barrier, which may limit their utility for in vivo studies targeting the central nervous system.

The selection of an appropriate LRRK2 inhibitor depends on the specific research question. For in vitro studies requiring high potency, CZC-54252 is an excellent candidate. For cellular studies, its demonstrated ability to protect against mutant LRRK2-induced neurotoxicity is a significant advantage. However, for in vivo studies targeting brain LRRK2, inhibitors with proven brain penetrance, such as GNE-7915 or MLi-2, would be more suitable. This guide provides the necessary data and methodological context to assist researchers in making an informed decision for their experimental needs.

References

A Comparative Guide to the Selectivity of LRRK2 Inhibitors: CZC-54252 vs. CZC-25146

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two potent Leucine-rich repeat kinase 2 (LRRK2) inhibitors, CZC-54252 and CZC-25146. Understanding the selectivity of these compounds is critical for their application in preclinical research and as starting points for therapeutic development for synucleinopathies such as Parkinson's disease.

Executive Summary

Both CZC-54252 and CZC-25146 are potent inhibitors of LRRK2, a key target in Parkinson's disease research. However, comprehensive kinase profiling has revealed significant differences in their selectivity. CZC-25146 demonstrates a superior, or "cleaner," selectivity profile, inhibiting a smaller number of off-target kinases compared to CZC-54252. This heightened selectivity minimizes the potential for confounding effects in experimental models and suggests a more favorable profile for further therapeutic development.

Potency against LRRK2

Both compounds exhibit low nanomolar potency against both wild-type (WT) and the common G2019S mutant form of LRRK2. These values were determined using a time-resolved fluorescence resonance energy transfer (TR-FRET)-based kinase activity assay.[1]

CompoundLRRK2 (WT) IC50 (nM)LRRK2 (G2019S) IC50 (nM)
CZC-54252 1.28[1][2][3][4][5][6]1.85[1][2][3][4][5][6]
CZC-25146 4.76[7][8][9][10]6.87[7][8][9][10]

Kinase Selectivity Profile

The selectivity of CZC-54252 and CZC-25146 was assessed against a broad panel of 185 different protein kinases using a quantitative mass spectrometry-based chemoproteomics approach.[1] This method provides a comprehensive overview of the compounds' interactions across the kinome.

The results clearly indicate that CZC-25146 is the more selective of the two compounds.

CompoundNumber of Off-Target Kinases Inhibited
CZC-54252 10[1][11]
CZC-25146 5[1][11]

The five off-target kinases potently inhibited by CZC-25146 are:

  • PLK4

  • GAK

  • TNK1

  • CAMKK2

  • PIP4K2C[1][7][8][11]

Notably, none of these off-target kinases have been identified as predictors of genotoxicity or hematopoietic toxicity.[1][11]

Neuroprotective Effects

Both compounds have demonstrated the ability to attenuate neuronal injury induced by the LRRK2-G2019S mutant in primary human neurons.

CompoundEC50 for Neuroprotection (nM)
CZC-54252 ~1[2][3][5][6]
CZC-25146 ~4

Experimental Protocols

LRRK2 Kinase Activity Assay (TR-FRET)

The IC50 values for LRRK2 inhibition were determined using a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay. This assay measures the enzymatic activity of the kinase by detecting the phosphorylation of a specific substrate.

TR_FRET_Assay cluster_reaction Kinase Reaction cluster_detection Detection LRRK2 LRRK2 Enzyme Phospho_Substrate Phosphorylated Substrate LRRK2->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor CZC-54252 or CZC-25146 Inhibitor->LRRK2 Inhibition FRET_Signal FRET Signal Phospho_Substrate->FRET_Signal Detection_Ab Detection Antibody (Europium Cryptate) Detection_Ab->FRET_Signal XL665_Substrate XL665-labeled Acceptor XL665_Substrate->FRET_Signal

Caption: Workflow of the TR-FRET based LRRK2 kinase activity assay.

Methodology:

  • Recombinant human LRRK2 (wild-type or G2019S mutant) was incubated with the test compound (CZC-54252 or CZC-25146) at varying concentrations.

  • The kinase reaction was initiated by the addition of ATP (at a concentration approximating the Km of LRRK2 for ATP) and a biotinylated peptide substrate.[1]

  • After a defined incubation period, the reaction was stopped, and detection reagents were added. These typically include a Europium cryptate-labeled antibody that specifically recognizes the phosphorylated substrate and a streptavidin-XL665 conjugate that binds to the biotinylated peptide.

  • When the substrate is phosphorylated, the donor (Europium cryptate) and acceptor (XL665) are brought into close proximity, resulting in a FRET signal that is proportional to the kinase activity.

  • The signal is measured using a plate reader, and IC50 values are calculated from the dose-response curves.

Kinase Selectivity Profiling (Chemoproteomics)

The broader kinase selectivity was determined using a quantitative mass spectrometry-based chemoproteomics approach. This powerful technique allows for the assessment of inhibitor binding to a large number of kinases in their native state within a cell lysate.

Chemoproteomics_Workflow Cell_Lysate Cell Lysate (e.g., HeLa, Jurkat/Ramos, Mouse Brain) Incubation Incubation Cell_Lysate->Incubation Inhibitor Test Compound (CZC-54252 or CZC-25146) Inhibitor->Incubation Kinobeads Kinobeads (Immobilized broad-spectrum kinase inhibitors) Kinobeads->Incubation Wash Wash to remove non-specific binders Incubation->Wash Elution Elution of bound kinases Wash->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Quantification of Kinase Levels LC_MS->Quantification

Caption: Experimental workflow for chemoproteomics-based kinase selectivity profiling.

Methodology:

  • Cell extracts from various sources (e.g., HeLa, a mixture of Jurkat and Ramos cells, and mouse brain) were prepared to ensure broad coverage of the kinome.[1]

  • The lysates were incubated with varying concentrations of the test compound (CZC-54252 or CZC-25146).

  • The treated lysates were then passed over "Kinobeads," an affinity matrix containing immobilized, non-selective kinase inhibitors that capture a large portion of the kinome.[1]

  • Kinases that are bound by the free test compound in the lysate will not be captured by the Kinobeads.

  • After washing to remove non-specifically bound proteins, the captured kinases were eluted, digested into peptides, and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

  • By comparing the amount of each kinase captured in the presence of the inhibitor to a control (DMSO-treated) sample, dose-response curves were generated, and the potency of the compound against each kinase in the panel was determined.[1]

Conclusion

The data presented in this guide clearly demonstrates that while both CZC-54252 and CZC-25146 are highly potent LRRK2 inhibitors, CZC-25146 possesses a significantly more selective profile . Its limited and well-defined off-target interactions make it a more precise chemical probe for studying LRRK2 biology and a more promising lead compound for the development of therapeutics targeting LRRK2 in Parkinson's disease and other related neurodegenerative disorders. For researchers investigating the specific roles of LRRK2, the use of CZC-25146 is recommended to minimize the potential for confounding results arising from off-target effects.

References

Unveiling the Kinase Selectivity of CZC-54252 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of CZC-54252 hydrochloride with other kinases, supported by experimental data and methodologies.

This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research.[1] It effectively inhibits both wild-type LRRK2 and the pathogenic G2019S mutant with high affinity.[2][3][4] While highly potent against its primary target, a comprehensive understanding of its interactions with the broader human kinome is crucial for predicting potential off-target effects and ensuring therapeutic safety.

Kinase Inhibition Profile

To assess its selectivity, CZC-54252 was screened against a broad panel of 185 kinases.[2] The compound demonstrated good overall selectivity, potently inhibiting only a small subset of kinases beyond LRRK2.[5]

Target KinaseIC50 (nM)Notes
LRRK2 (Wild-Type) 1.28 Primary Target
LRRK2 (G2019S Mutant) 1.85 Clinically relevant mutant
Other Human/Mouse Kinases-Potently inhibited only ten other kinases in a panel of 185.

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Comparative Selectivity

In the same study, a related compound, CZC-25146, was also profiled and found to have an even cleaner selectivity profile, inhibiting only five other kinases with high potency.[5] This highlights the potential for subtle structural modifications to significantly impact kinase selectivity.

Experimental Methodology: Assessing Kinase Cross-Reactivity

The kinase selectivity of CZC-54252 was determined using a sophisticated chemoproteomics approach. This method provides a comprehensive and unbiased view of inhibitor interactions within a complex biological sample.

Experimental Workflow

G cluster_assay Kinase Capture & Inhibition cluster_analysis Analysis cell_lysates Cell Lysates (e.g., HeLa, Jurkat/Ramos, Mouse Brain) incubation Incubation of Lysates with Kinobeads and CZC-54252 cell_lysates->incubation Add kinobeads Kinobeads Affinity Matrix (Immobilized non-selective kinase inhibitors) kinobeads->incubation wash Wash to Remove Non-specifically Bound Proteins incubation->wash elution Elution of Bound Kinases wash->elution lc_ms LC-MS/MS Analysis elution->lc_ms quantification Quantitative Analysis of Competed Kinases lc_ms->quantification

Figure 1. Workflow for Kinase Selectivity Profiling.

Protocol:

  • Lysate Preparation: Protein extracts were prepared from various cell lines (e.g., human HeLa, mixed human Jurkat and Ramos) and mouse brain tissue.[5]

  • Affinity Capture: The cell lysates were incubated with "Kinobeads," an affinity matrix containing seven immobilized, non-selective kinase inhibitors. This matrix captures a broad range of kinases from the lysate.[5]

  • Competitive Binding: The incubation was performed in the presence of varying concentrations of this compound.[5] Kinases for which CZC-54252 has a high affinity will bind to the free inhibitor and thus be competed off the Kinobeads.

  • Quantification: After washing away non-bound proteins, the kinases remaining on the beads were eluted and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Data Analysis: By comparing the amount of each kinase captured in the presence and absence of CZC-54252, the half-maximal inhibitory concentrations (IC50) for 184 different protein kinases and one lipid kinase were determined.[5]

LRRK2 Signaling Pathway and Therapeutic Rationale

LRRK2 is a large, multi-domain protein that plays a role in various cellular processes. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[1] The G2019S mutation, located in the kinase domain, leads to increased kinase activity and is believed to contribute to the neuronal damage observed in the disease.

G cluster_pathway LRRK2 Signaling Pathway in Parkinson's Disease LRRK2_mut LRRK2 (G2019S Mutant) Neuronal_Injury Neuronal Injury LRRK2_mut->Neuronal_Injury Promotes LRRK2_wt LRRK2 (Wild-Type) LRRK2_wt->Neuronal_Injury Contributes to CZC54252 CZC-54252 HCl CZC54252->LRRK2_mut Inhibits CZC54252->LRRK2_wt Inhibits

Figure 2. Inhibition of LRRK2 by CZC-54252.

By inhibiting the kinase activity of both wild-type and mutant LRRK2, CZC-54252 has been shown to attenuate G2019S LRRK2-induced neuronal injury in human neurons with an EC50 of approximately 1 nM.[2][3] This neuroprotective activity makes it a valuable tool for studying the cellular functions of LRRK2 and for the development of potential therapeutic interventions for Parkinson's disease.[1][2]

References

A Comparative Guide to CZC-54252 Hydrochloride and Other Chemical Probes for LRRK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. The development of potent and selective chemical probes for LRRK2 is crucial for elucidating its complex biology and for the preclinical validation of therapeutic candidates. This guide provides an objective comparison of CZC-54252 hydrochloride with other widely used LRRK2 chemical probes, namely MLi-2, GNE-7915, and PF-06447475. The comparison is based on their biochemical and cellular potency, kinase selectivity, and pharmacokinetic properties, supported by experimental data.

Performance Comparison of LRRK2 Chemical Probes

The following tables summarize the key performance indicators for this compound and its alternatives.

Table 1: In Vitro and Cellular Potency

CompoundLRRK2 WT IC₅₀ (nM)LRRK2 G2019S IC₅₀ (nM)Cellular pLRRK2 (S935) IC₅₀ (nM)Cellular Neuroprotection EC₅₀ (nM)
CZC-54252 1.28[1][2][3][4]1.85[1][2][3][4]Not explicitly reported~1 (attenuates G2019S LRRK2-induced neuronal injury)[2][3]
MLi-2 0.76[5]Not explicitly reported1.4[5][6]Not explicitly reported
GNE-7915 9[7]Not explicitly reportedNot explicitly reportedNot explicitly reported
PF-06447475 3[8]Not explicitly reported<10 (in Raw264.7 cells)[9]Not explicitly reported

Table 2: Kinase Selectivity

CompoundSelectivity Profile
CZC-54252 Screened against 185 kinases; exhibited good selectivity, potently inhibiting only ten human or mouse kinases.[10]
MLi-2 >295-fold selectivity for over 300 kinases.[5][6]
GNE-7915 Screened against 187 kinases; reported to be highly selective.[7]
PF-06447475 Reported to be a highly selective LRRK2 inhibitor.[8]

Table 3: Pharmacokinetic Properties in Mice

CompoundBrain PenetrationKey Pharmacokinetic Features
CZC-54252 Poor (~4%)[10]Suitable for in vitro studies and potentially for peripheral LRRK2 inhibition in vivo.
MLi-2 Brain-penetrant[6]Orally active and suitable for in vivo studies targeting central LRRK2.[5]
GNE-7915 Brain-penetrant[11]Orally bioavailable with demonstrated in vivo target engagement in the brain.[12]
PF-06447475 Brain-penetrant[1][8]Orally active and has been shown to be effective in in vivo models of Parkinson's disease.[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

LRRK2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This biochemical assay is used to determine the direct inhibitory activity of compounds against purified LRRK2 enzyme.

Materials:

  • Recombinant human LRRK2 (wild-type or G2019S mutant)

  • LRRKtide (a synthetic peptide substrate)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Europium-labeled anti-phospho-LRRKtide antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Test compounds (e.g., CZC-54252) dissolved in DMSO

  • 384-well low-volume black plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds to the assay plate.

  • Prepare a master mix containing LRRK2 enzyme and LRRKtide in kinase reaction buffer.

  • Add the master mix to the assay plate.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mix containing the Europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm after excitation at 340 nm.

  • Calculate the TR-FRET ratio (665 nm/615 nm) and determine the IC₅₀ values by fitting the data to a dose-response curve.

Cellular LRRK2 pS935 Target Engagement Assay (Western Blot)

This cell-based assay measures the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by assessing the phosphorylation of LRRK2 at serine 935, a marker of target engagement.

Materials:

  • Cells expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2, or cell lines with endogenous LRRK2 like Raw264.7 macrophages)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pLRRK2 (S935) and anti-total LRRK2

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Plate cells in multi-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 90 minutes).[14]

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary anti-pLRRK2 (S935) antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Strip the membrane and re-probe with an anti-total LRRK2 antibody to normalize for protein loading.

  • Quantify the band intensities and calculate the ratio of pLRRK2 to total LRRK2. Determine the IC₅₀ value from the dose-response curve.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for assessing the pharmacokinetic properties of LRRK2 inhibitors in mice or rats.

Materials:

  • Test compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose in water)

  • Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • Analytical equipment for compound quantification in plasma and brain tissue (e.g., LC-MS/MS)

Procedure:

  • Formulate the test compound in the appropriate vehicle.

  • Administer a single dose of the compound to the animals via the desired route (e.g., oral gavage or intravenous injection).

  • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • At the final time point, euthanize the animals and collect brain tissue.

  • Process the blood samples to obtain plasma.

  • Homogenize the brain tissue.

  • Extract the compound from the plasma and brain homogenates.

  • Quantify the concentration of the compound in each sample using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t₁/₂), and brain-to-plasma ratio.

Visualizations

The following diagrams illustrate key concepts related to LRRK2 inhibition and experimental workflows.

LRRK2_Signaling_Pathway LRRK2 LRRK2 Kinase pSubstrate Phosphorylated Substrate LRRK2->pSubstrate Phosphorylation ADP ADP LRRK2->ADP Substrate Substrate (e.g., Rab GTPases) Substrate->LRRK2 Downstream Downstream Cellular Effects (e.g., Vesicular Trafficking) pSubstrate->Downstream ATP ATP ATP->LRRK2 Inhibitor CZC-54252 Inhibitor->LRRK2 Inhibition

Caption: Simplified LRRK2 signaling pathway and the mechanism of inhibition by CZC-54252.

TR_FRET_Workflow cluster_0 Assay Plate Preparation cluster_1 Detection cluster_2 Data Analysis A Add LRRK2 Enzyme & LRRKtide Substrate B Add Test Compound (e.g., CZC-54252) A->B C Initiate Reaction with ATP B->C D Stop Reaction & Add Detection Reagents (Eu-Ab, APC-SA) C->D E Incubate D->E F Read TR-FRET Signal E->F G Calculate IC50 F->G

Caption: Experimental workflow for the LRRK2 TR-FRET kinase assay.

Cellular_Assay_Workflow cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Western Blot A Plate Cells B Treat with LRRK2 Inhibitor A->B C Lyse Cells B->C D Quantify Protein C->D E SDS-PAGE & Transfer D->E F Antibody Incubation (pLRRK2 & Total LRRK2) E->F G Imaging & Analysis F->G

Caption: Workflow for the cellular LRRK2 pS935 target engagement assay.

References

Navigating the LRRK2 Landscape: A Comparative Guide to CZC-54252 Hydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of CZC-54252 hydrochloride, a potent LRRK2 inhibitor, and compares its efficacy with other notable alternatives. This document summarizes key experimental data, outlines detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows to support further research and development in neurodegenerative diseases, particularly Parkinson's disease.

Unveiling this compound: A Potent and Selective LRRK2 Inhibitor

This compound has emerged as a significant tool in the study of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1] It functions as a potent and selective inhibitor of LRRK2, demonstrating significant efficacy in preclinical models.[2][3][4] This guide delves into the quantitative measures of its inhibitory action and neuroprotective effects, offering a comparative perspective against other LRRK2 inhibitors.

Efficacy at a Glance: this compound vs. Alternatives

The following tables summarize the in vitro and cellular efficacy of this compound in comparison to other LRRK2 inhibitors.

Table 1: In Vitro Kinase Inhibition of LRRK2

CompoundTargetIC50 (nM)Reference(s)
This compound Wild-Type LRRK21.28[2][3][5][6]
G2019S Mutant LRRK21.85[2][3][5][6]
CZC-25146 Wild-Type LRRK24.76[7]
G2019S Mutant LRRK26.87[7]
LRRK2-IN-1 Wild-Type LRRK2~6[1]
G2019S Mutant LRRK2~13[1]
Staurosporine Wild-Type LRRK22[8]
G2019S Mutant LRRK21.8[8]

Table 2: Cellular Efficacy in Neuronal Models

CompoundAssayCell TypeEfficacy MetricValueReference(s)
This compound Attenuation of G2019S LRRK2-induced neuronal injuryPrimary human neuronsEC50~1 nM[2][3][5][6]
CZC-25146 Attenuation of G2019S LRRK2-induced neuronal injuryPrimary human neuronsEC50~4 nM[7][9]
LRRK2-IN-1 Inhibition of LRRK2 Ser935 phosphorylationSH-SY5Y cells (G2019S)IC500.04 µM[10]
Inhibition of LRRK2 Ser935 phosphorylationHuman neural stem cells (G2019S)IC500.03 µM[10]

Understanding the Mechanism: The LRRK2 Signaling Pathway

Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity, which is implicated in the pathogenesis of Parkinson's disease.[1] LRRK2 is involved in a complex network of cellular processes, and its hyperactivity can lead to neuronal damage. This compound exerts its neuroprotective effects by inhibiting this kinase activity.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (e.g., G2019S mutation) LRRK2_inactive->LRRK2_active Activation (e.g., mutation, autophosphorylation) Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation MAPK_Pathway MAPK Pathway (MKKs, ERKs) LRRK2_active->MAPK_Pathway Activation Translational_Control Translational Control LRRK2_active->Translational_Control Modulation Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Injury Neuronal Injury & Degeneration MAPK_Pathway->Neuronal_Injury Translational_Control->Neuronal_Injury CZC54252 CZC-54252 Hydrochloride CZC54252->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Corner: Protocols for Efficacy Assessment

The following sections detail the methodologies employed in the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

In Vitro LRRK2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the kinase activity of LRRK2 in a cell-free system.

Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - Purified LRRK2 (WT or G2019S) - Kinase Buffer - ATP (radiolabeled or non-radiolabeled) - LRRK2 substrate (e.g., LRRKtide, MBP) - Test Compound (e.g., CZC-54252) Start->Reagents Reaction_Setup Set up Kinase Reaction: Incubate LRRK2 enzyme with test compound. Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction: Add ATP and substrate. Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C. Initiate_Reaction->Incubation Stop_Reaction Stop Reaction. Incubation->Stop_Reaction Detection Detect Substrate Phosphorylation: - Radioactivity measurement - TR-FRET - Mass Spectrometry Stop_Reaction->Detection Data_Analysis Data Analysis: Calculate IC50 values. Detection->Data_Analysis End End Data_Analysis->End

References

Potency of CZC-54252 on Wild-Type vs. Mutant LRRK2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency of CZC-54252 on wild-type Leucine-Rich Repeat Kinase 2 (LRRK2) and its pathogenic mutant, G2019S. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Data Presentation: Potency and Efficacy of CZC-54252

The inhibitory activity of CZC-54252 has been quantified against both wild-type (WT) and the G2019S mutant form of human LRRK2. The G2019S mutation is a common cause of familial Parkinson's disease.[1] The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays and the half-maximal effective concentration (EC50) from a cell-based neuronal injury model are summarized below.

TargetParameterCZC-54252 PotencyReference
Wild-Type LRRK2 IC501.28 nM[2][3][4][5][6]
G2019S Mutant LRRK2 IC501.85 nM[2][3][4][5][6]
G2019S LRRK2 (in human neurons) EC50~1 nM[2][3][4]

The data indicates that CZC-54252 is a potent inhibitor of both wild-type and G2019S mutant LRRK2 with low nanomolar IC50 values.[2][3][4][5][6] Notably, the compound does not show a significant preference for either the wild-type or the mutant enzyme in this assay.[2] Furthermore, CZC-54252 effectively attenuates the neurotoxic effects of the G2019S mutant in primary human neurons with an EC50 value of approximately 1 nM.[2][3][4]

Experimental Protocols

The following outlines the key experimental methodologies used to determine the potency of CZC-54252.

In Vitro LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is a common method for measuring the kinase activity of LRRK2 and the inhibitory effects of compounds like CZC-54252.

  • Objective: To quantify the phosphorylation of a substrate by LRRK2 in the presence of varying concentrations of an inhibitor.

  • Principle: The assay measures the transfer of energy between two fluorescent molecules. A europium-labeled anti-phosphoserine antibody (donor) binds to the phosphorylated substrate, bringing it in close proximity to a ULight™-labeled peptide (acceptor). Upon excitation of the donor, FRET occurs, and the emission from the acceptor is measured. The intensity of the FRET signal is proportional to the level of substrate phosphorylation.

  • General Procedure:

    • Reaction Setup: In a 384-well plate, add the LRRK2 enzyme (either wild-type or G2019S mutant), the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), and the test compound (CZC-54252) at various concentrations.[7]

    • Initiation of Reaction: Add a mixture of the substrate (e.g., LRRKtide) and ATP to initiate the kinase reaction. The ATP concentration is typically kept close to the Km value for LRRK2 (e.g., 100 μM).[2]

    • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 120 minutes).[7]

    • Detection: Stop the kinase reaction and add the detection reagents, including the europium-labeled antibody and the ULight™-labeled peptide.

    • Signal Measurement: After an incubation period to allow for antibody binding, measure the TR-FRET signal using a suitable plate reader.

    • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Neuronal Injury Assay

This assay assesses the ability of a compound to protect neurons from the toxicity induced by mutant LRRK2.

  • Objective: To determine the effective concentration of CZC-54252 required to reverse the toxic effects of G2019S LRRK2 in primary human neurons.

  • General Procedure:

    • Cell Culture: Culture primary human cortical neurons.

    • Transfection: Transfect the neurons with a construct expressing the G2019S LRRK2 mutant. A green fluorescent protein (GFP) construct is often co-transfected to visualize the neurons and their processes.

    • Compound Treatment: Treat the transfected neurons with varying concentrations of CZC-54252 or a vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells for a sufficient period to allow for the expression of the mutant LRRK2 and the manifestation of its toxic effects.

    • Imaging and Analysis: Acquire images of the neurons and quantify neuronal morphology, such as neurite length and branching, to assess neuronal health.

    • Data Analysis: The EC50 value is determined by plotting the neuroprotective effect (e.g., reversal of neurite shortening) against the logarithm of the compound concentration.

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Signaling & Cellular Processes Growth_Factors Growth Factors LRRK2 LRRK2 Growth_Factors->LRRK2 Cytokines Cytokines Cytokines->LRRK2 MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) LRRK2->MAPK_Pathway GTPases GTPases (e.g., Rab, Rac1, Cdc42) LRRK2->GTPases Autophagy Autophagy LRRK2->Autophagy Protein_Synthesis Protein Synthesis MAPK_Pathway->Protein_Synthesis Vesicular_Trafficking Vesicular Trafficking GTPases->Vesicular_Trafficking Cytoskeletal_Dynamics Cytoskeletal Dynamics GTPases->Cytoskeletal_Dynamics

Caption: LRRK2 Signaling Pathway.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - LRRK2 Enzyme (WT or Mutant) - Kinase Buffer - Substrate & ATP - CZC-54252 Dilution Series Reaction_Setup Set up Kinase Reaction in 384-well plate Reagents->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Add_Detection_Reagents Add TR-FRET Detection Reagents Incubation->Add_Detection_Reagents Read_Plate Read TR-FRET Signal Add_Detection_Reagents->Read_Plate Calculate_IC50 Calculate IC50 Value Read_Plate->Calculate_IC50

Caption: In Vitro Kinase Assay Workflow.

References

A Head-to-Head Comparison of LRRK2 Inhibitors: CZC-54252 Hydrochloride vs. LRRK2-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target for Parkinson's disease and other neurodegenerative disorders. The development of potent and selective LRRK2 inhibitors is a key focus of academic and industrial research. This guide provides an objective, data-driven comparison of two widely used LRRK2 inhibitors, CZC-54252 hydrochloride and LRRK2-IN-1, to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Performance Metrics

ParameterThis compoundLRRK2-IN-1Advantage
Potency (IC50 vs. LRRK2 WT) 1.28 nM [1][2][3][4][5][6]13 nMCZC-54252
Potency (IC50 vs. LRRK2 G2019S) 1.85 nM [1][2][3][4][5][6]6 nMCZC-54252
Cellular Activity (EC50) ~1 nM (Neuronal Injury Attenuation)[3][4][5][6]1-3 µM (Ser910/Ser935 Dephosphorylation)CZC-54252
Selectivity High (inhibited 10 of 185 kinases)[1]High (inhibited a small number of off-target kinases)Comparable
Brain Penetration Poor (~4%)[3]PoorComparable

In-Depth Analysis

Potency

This compound is a significantly more potent inhibitor of both wild-type and the pathogenic G2019S mutant of LRRK2 in biochemical assays.[1][2][3][4][5][6] This higher potency may allow for the use of lower concentrations in in vitro and cellular experiments, potentially reducing the risk of off-target effects.

Cellular Activity

In cellular assays, CZC-54252 demonstrates efficacy at nanomolar concentrations, effectively attenuating neuronal injury induced by the G2019S LRRK2 mutant.[3][4][5][6] LRRK2-IN-1 also shows cellular activity by inducing dephosphorylation of LRRK2 at Ser910 and Ser935, but at higher micromolar concentrations.

Selectivity

Both inhibitors exhibit good selectivity for LRRK2. A chemoproteomics approach revealed that CZC-54252 inhibited only ten kinases out of a panel of 185.[1] LRRK2-IN-1 has also been shown to be highly selective, with significant activity against only a small number of other kinases at higher concentrations.

Pharmacokinetics

A critical consideration for in vivo studies is the pharmacokinetic profile of an inhibitor. Both CZC-54252 and LRRK2-IN-1 have been reported to have poor brain penetration, limiting their utility for in vivo studies targeting the central nervous system.[3]

LRRK2 Signaling Pathway and Point of Inhibition

Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to a hyperactive kinase, a key pathological driver in Parkinson's disease. Activated LRRK2 phosphorylates a subset of Rab GTPases, leading to downstream cellular dysfunction. Both CZC-54252 and LRRK2-IN-1 are ATP-competitive inhibitors that bind to the kinase domain of LRRK2, blocking the phosphorylation of its substrates.

LRRK2_Pathway cluster_upstream Upstream Activation cluster_core LRRK2 Kinase Activity cluster_downstream Downstream Signaling cluster_inhibition Inhibition LRRK2 Gene LRRK2 Gene LRRK2 Protein (Inactive) LRRK2 Protein (Inactive) LRRK2 Gene->LRRK2 Protein (Inactive) Transcription & Translation LRRK2 Protein (Active) LRRK2 Protein (Active) LRRK2 Protein (Inactive)->LRRK2 Protein (Active) Pathogenic Mutations (e.g., G2019S) Pathogenic Mutations (e.g., G2019S) Pathogenic Mutations (e.g., G2019S)->LRRK2 Protein (Inactive) Hyperactivation ADP ADP LRRK2 Protein (Active)->ADP Rab GTPases Rab GTPases LRRK2 Protein (Active)->Rab GTPases Phosphorylation ATP ATP ATP->LRRK2 Protein (Active) Phosphorylated Rab GTPases Phosphorylated Rab GTPases Rab GTPases->Phosphorylated Rab GTPases Cellular Dysfunction Cellular Dysfunction Phosphorylated Rab GTPases->Cellular Dysfunction CZC-54252 CZC-54252 CZC-54252->LRRK2 Protein (Active) Inhibition LRRK2-IN-1 LRRK2-IN-1 LRRK2-IN-1->LRRK2 Protein (Active) Inhibition

Caption: LRRK2 signaling pathway and points of inhibition by CZC-54252 and LRRK2-IN-1.

Experimental Protocols

In Vitro LRRK2 Kinase Activity Assay (TR-FRET)

This protocol is adapted from the methodology used for the characterization of CZC-54252.[1][3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against LRRK2 kinase activity in a biochemical setting.

Materials:

  • Recombinant human LRRK2 (wild-type or G2019S mutant)

  • LRRKtide peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., CZC-54252) dissolved in DMSO

  • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody and GFP-LRRKtide tracer)

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing LRRK2 enzyme and GFP-LRRKtide tracer in kinase reaction buffer to each well.

  • Initiate the kinase reaction by adding 4 µL of a solution containing ATP and Tb-anti-pLRRKtide antibody in kinase reaction buffer to each well. The final ATP concentration should approximate the Km of LRRK2 for ATP (e.g., 100 µM).

  • Incubate the plate at room temperature for 1 hour.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Calculate the emission ratio (520 nm / 495 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Inhibitor in DMSO D Add Inhibitor/DMSO to 384-well Plate A->D B Prepare LRRK2 Enzyme and GFP-LRRKtide Tracer Solution E Add Enzyme/Tracer Mix B->E C Prepare ATP and Tb-anti-pLRRKtide Antibody Solution F Initiate Reaction with ATP/Antibody Mix C->F D->E E->F G Incubate at Room Temperature for 1 hour F->G H Measure TR-FRET Signal G->H I Calculate Emission Ratio H->I J Plot Data and Determine IC50 I->J

Caption: Experimental workflow for the in vitro TR-FRET LRRK2 kinase assay.

Cellular LRRK2 Dephosphorylation Assay (Western Blot)

This protocol is based on the methods used to assess the cellular activity of LRRK2-IN-1.

Objective: To determine the cellular potency of an inhibitor by measuring the dephosphorylation of LRRK2 at key serine residues.

Materials:

  • HEK293 cells stably expressing LRRK2 (wild-type or G2019S)

  • Cell culture medium and reagents

  • Test compound (e.g., LRRK2-IN-1) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Western blot reagents and equipment

Procedure:

  • Seed HEK293-LRRK2 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound or DMSO (vehicle control) for 2 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Prepare samples for SDS-PAGE and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Quantify the band intensities for phosphorylated and total LRRK2 to determine the extent of dephosphorylation.

Western_Blot_Workflow cluster_cell_culture Cell Culture and Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed HEK293-LRRK2 Cells B Treat with Inhibitor/DMSO A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Antibody Incubation F->G H Detection and Imaging G->H I Quantify Band Intensities H->I J Normalize and Determine Dephosphorylation I->J

Caption: Experimental workflow for the cellular LRRK2 dephosphorylation assay.

Conclusion

Both this compound and LRRK2-IN-1 are valuable research tools for studying LRRK2 biology. For in vitro and cellular assays where high potency is desired, This compound presents a clear advantage due to its superior IC50 and EC50 values. However, for in vivo studies targeting the central nervous system, the poor blood-brain barrier penetration of both compounds is a significant limitation. The choice between these inhibitors should be guided by the specific requirements of the experimental design, with careful consideration of their respective potencies and pharmacokinetic profiles.

References

Safety Operating Guide

Proper Disposal Procedures for CZC-54252 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of CZC-54252 hydrochloride, ensuring compliance and laboratory safety. This guidance is intended for researchers, scientists, and drug development professionals.

Hazard Assessment

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture[1][2]. However, it is crucial to handle this compound with care, adhering to standard laboratory safety protocols. Precautionary measures include avoiding the generation of dust and preventing contact with skin and eyes[2][3].

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is used:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of dust formation, a dust respirator is recommended[3].

Waste Collection and Storage

Proper collection and storage of this compound waste are critical to ensure safety and compliance.

  • Collect Waste: Carefully sweep up any solid waste material, ensuring not to create dust clouds[3].

  • Containerize: Place the collected waste into a clearly labeled, sealed container to await disposal[3].

  • Store Securely: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials.

Disposal Protocol

While this compound is not classified as hazardous, the standard and required procedure for its disposal is through a licensed chemical disposal service. This ensures adherence to all relevant regulations.

Step 1: Consult Regulations Always operate in accordance with prevailing country, federal, state, and local regulations for chemical waste disposal[1].

Step 2: Engage a Professional Disposal Service Contact a licensed chemical disposal company to manage the disposal of both the product and any contaminated packaging[3]. Provide them with the Safety Data Sheet to ensure they have all the necessary information for proper handling and disposal.

Step 3: Documentation Maintain records of the disposal process, including the name of the disposal company and the date of collection, as part of good laboratory practice and for regulatory compliance.

Summary of Chemical and Disposal Information

PropertyInformationReference
Product Name This compound[1]
CAS Number 1784253-05-9[1]
Molecular Formula C22H26Cl2N6O4S[1]
Hazard Classification Not a hazardous substance or mixture[1][2]
Primary Disposal Guideline Dispose of substance and contaminated packaging in accordance with prevailing country, federal, state, and local regulations. Contact a licensed chemical disposal company.[1][3]

Disposal Workflow

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Waste Generation (Unused Product or Spillage) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste (Avoid Dust Generation) B->C D Place in a Sealed, Labeled Container C->D E Store in a Designated Secure Area D->E F Consult Local, State, & Federal Regulations E->F G Contact Licensed Chemical Disposal Company F->G H Arrange for Waste Pickup G->H I Proper Disposal Complete H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling CZC-54252 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of the potent LRRK2 inhibitor, CZC-54252 hydrochloride. This document provides immediate access to critical safety protocols, detailed experimental procedures, and logistical plans to ensure the safe and effective use of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is a potent chemical that requires careful handling to minimize exposure and ensure laboratory safety. While some suppliers classify it as a non-hazardous substance, others provide specific hazard warnings. It is prudent to handle this compound with the appropriate precautions at all times.

Hazard Identification and Precautionary Measures:

According to available safety data sheets, this compound has been identified with the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

To mitigate these risks, the following precautionary measures are mandatory:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety glasses with side shields or gogglesEnsure a complete seal around the eyes. A face shield may be necessary for splash hazards.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and dispose of them properly after handling the compound.
Body Laboratory coatA buttoned lab coat should be worn at all times in the laboratory.
Respiratory Dust mask or respiratorUse a dust mask for handling small quantities of the powder. For larger quantities or when generating aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. All respiratory protection should be used in the context of a comprehensive respiratory protection program.
First Aid Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Instructions
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational Plan: Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and complying with regulations.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • For long-term storage, refer to the manufacturer's recommendations, which are typically at -20°C or -80°C.[1]

Disposal:

  • Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • It is recommended to use a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro LRRK2 Kinase Assay

This protocol is designed to assess the inhibitory activity of this compound on LRRK2 kinase.

Materials:

  • Recombinant LRRK2 (wild-type or mutant)

  • LRRKtide (a synthetic peptide substrate)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • This compound stock solution (in DMSO)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

    • Dilute the LRRK2 enzyme and LRRKtide substrate in kinase buffer to the desired concentrations.

    • Prepare the ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for LRRK2.

  • Assay Reaction:

    • Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted LRRK2 enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the LRRKtide/ATP mixture to each well.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Neurite Outgrowth Assay

This protocol assesses the neuroprotective effects of this compound in a cellular model of Parkinson's disease.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons.

  • Cell culture medium and supplements.

  • Agent to induce neurite outgrowth (e.g., retinoic acid).

  • Agent to induce neuronal stress (e.g., 6-hydroxydopamine or rotenone).

  • This compound stock solution (in DMSO).

  • Multi-well cell culture plates.

  • Microscope with imaging software.

Procedure:

  • Cell Culture and Differentiation:

    • Plate the cells in multi-well plates at an appropriate density.

    • Induce differentiation to a neuronal phenotype by treating with an agent like retinoic acid for several days.

  • Treatment:

    • Pre-treat the differentiated cells with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Introduce the neuronal stressor (e.g., 6-OHDA) to the culture medium, with and without the presence of this compound.

  • Incubation:

    • Incubate the cells for a period sufficient to observe changes in neurite length and morphology (e.g., 24-48 hours).

  • Imaging and Analysis:

    • Fix and stain the cells to visualize neurites (e.g., with an antibody against β-III tubulin).

    • Capture images of multiple fields for each treatment condition.

    • Quantify neurite length and complexity using image analysis software.

  • Data Analysis:

    • Compare the neurite measurements between the different treatment groups.

    • Determine the effective concentration (EC50) of this compound for neuroprotection.

Visualizations

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in cellular signaling pathways implicated in Parkinson's disease and its inhibition by CZC-54252.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2 LRRK2 Growth_Factors->LRRK2 Stress Cellular Stress Stress->LRRK2 VPS35 VPS35 VPS35->LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases MAPK_Pathway MAPK Pathway (ERK, JNK, p38) LRRK2->MAPK_Pathway CZC54252 CZC-54252 hydrochloride CZC54252->LRRK2 Autophagy Autophagy Rab_GTPases->Autophagy Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Survival Neuronal Survival MAPK_Pathway->Neuronal_Survival

Caption: LRRK2 signaling and inhibition by this compound.

Experimental Workflow for LRRK2 Inhibition Analysis

This diagram outlines the key steps in a typical experiment to evaluate the efficacy of CZC-54252 as a LRRK2 inhibitor.

Experimental_Workflow start Start prep_cells Prepare Cell Culture (e.g., SH-SY5Y) start->prep_cells treat_compound Treat with CZC-54252 (Dose-Response) prep_cells->treat_compound induce_stress Induce Neuronal Stress (Optional) treat_compound->induce_stress lyse_cells Cell Lysis & Protein Quantification treat_compound->lyse_cells induce_stress->lyse_cells western_blot Western Blot Analysis (p-LRRK2, p-Rab10) lyse_cells->western_blot analyze_data Data Analysis (IC50/EC50 Determination) western_blot->analyze_data end End analyze_data->end

Caption: Workflow for assessing LRRK2 inhibition by CZC-54252.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.